6-Hydroxytropinone
Description
Properties
IUPAC Name |
6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9-5-2-6(10)4-7(9)8(11)3-5/h5,7-8,11H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHSTKWPZWFYTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(C1CC(=O)C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974747 | |
| Record name | 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5932-53-6 | |
| Record name | 7-Hydroxy-8-methylazabicyclo(3.2.1)octan-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005932536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-8-methylazabicyclo[3.2.1]octan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Hydroxytropinone: A Comprehensive Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxytropinone (B6363282), a significant tropane (B1204802) alkaloid, holds a pivotal position in the biosynthesis of several pharmacologically important compounds. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its initial synthesis, isolation, and its role as a key intermediate. This document furnishes detailed experimental protocols, quantitative data, and visualizations of relevant biochemical pathways to serve as a comprehensive resource for researchers in medicinal chemistry, natural product synthesis, and drug development.
Introduction
This compound is a derivative of tropinone (B130398), characterized by a hydroxyl group at the 6-position of the tropane ring. Its discovery was a significant milestone in the field of alkaloid chemistry, providing valuable insights into the structure and synthesis of more complex tropane alkaloids. This guide traces the historical journey from its first chemical synthesis to its identification as a natural product and crucial biosynthetic intermediate.
History of Discovery and Synthesis
The first reported synthesis of this compound was a landmark achievement in alkaloid chemistry, accomplished by John C. Sheehan and Barry M. Bloom in 1952. Their work, published in the Journal of the American Chemical Society, described a multi-step synthesis that laid the groundwork for future investigations into tropane alkaloid chemistry.[1][2]
While the 1952 synthesis marked its first appearance in the scientific literature, this compound was later identified as a naturally occurring intermediate in the biosynthetic pathway of tropane alkaloids in various plant species, particularly within the Solanaceae family.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol |
| CAS Number | 5932-53-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents |
Experimental Protocols
Chemical Synthesis of this compound
Several synthetic routes for this compound have been developed since its initial synthesis. Common methods include the direct hydroxylation of tropinone and rearrangement reactions.[3] One generalized approach involves the reaction of tropone (B1200060) with a suitable hydroxylating agent, followed by reduction. Another method utilizes camphor (B46023) and sodium carbonate as starting materials.[4]
It is important to note that the detailed experimental procedure from the original 1952 Sheehan and Bloom publication could not be fully retrieved from the available resources. Researchers should refer to the original publication for the precise methodology.
Isolation from Natural Sources
This compound can be isolated from plant sources, such as the roots of Atropa belladonna, where it exists as a biosynthetic intermediate. A general protocol for the extraction and isolation of tropane alkaloids is as follows:
-
Extraction: The dried and powdered plant material is subjected to extraction with an acidified organic solvent (e.g., methanol/acetic acid).
-
Acid-Base Extraction: The crude extract is partitioned between an acidic aqueous layer and an organic layer to remove non-alkaloidal compounds. The aqueous layer is then basified, and the alkaloids are extracted into an immiscible organic solvent (e.g., chloroform).
-
Chromatographic Purification: The resulting alkaloid mixture is then subjected to chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate this compound.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| H1/H5 | 3.2 - 3.5 |
| H2/H4 (axial) | 2.0 - 2.3 |
| H2/H4 (equatorial) | 2.5 - 2.8 |
| H6 | 4.0 - 4.3 |
| H7 (axial) | 1.8 - 2.1 |
| H7 (equatorial) | 2.2 - 2.5 |
| N-CH₃ | 2.3 - 2.6 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C1/C5 | 60 - 65 |
| C2/C4 | 45 - 50 |
| C3 | 205 - 215 (C=O) |
| C6 | 70 - 75 |
| C7 | 35 - 40 |
| N-CH₃ | 38 - 42 |
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 155, corresponding to its molecular weight.
Biosynthetic Pathway
This compound is a key intermediate in the biosynthesis of tropane alkaloids such as hyoscyamine (B1674123) and scopolamine.[5] The pathway originates from the amino acids L-ornithine and L-arginine.
Caption: Biosynthetic pathway of tropane alkaloids highlighting this compound.
The conversion of tropinone to this compound is a critical step, although the specific enzyme catalyzing this hydroxylation is a subject of ongoing research. It is hypothesized that an enzyme with activity similar to Hyoscyamine 6β-hydroxylase (H6H) may be involved. From this compound, the pathway proceeds through several more steps to yield compounds like 6β-hydroxyhyoscyamine, a direct precursor to the anticholinergic drug scopolamine.
Conclusion
This compound represents a molecule of significant historical and biochemical importance. From its initial synthesis in the mid-20th century to its established role in the complex biosynthetic tapestry of tropane alkaloids, it continues to be a subject of interest for synthetic chemists and biochemists alike. This guide has consolidated the available knowledge on its discovery, synthesis, and biological relevance, providing a foundation for future research and development in this area. Further investigation into obtaining high-resolution spectroscopic data and elucidating the precise enzymatic steps involving this compound will undoubtedly contribute to a more complete understanding of tropane alkaloid biosynthesis and open new avenues for metabolic engineering and drug discovery.
References
A Technical Guide to Tropane Alkaloid Biosynthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Tropane (B1204802) alkaloids (TAs) are a class of plant-derived secondary metabolites with significant medicinal importance. This guide provides an in-depth overview of the core biosynthetic pathways of tropane alkaloids, focusing on the key enzymatic steps, regulatory mechanisms, and the experimental protocols used for their study. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic engineering.
Core Biosynthetic Pathway
The biosynthesis of tropane alkaloids, such as hyoscyamine (B1674123) and scopolamine (B1681570), originates from the amino acids L-ornithine and L-arginine.[1] The pathway involves a series of enzymatic reactions that lead to the formation of the characteristic bicyclic tropane ring system (8-azabicyclo[3.2.1]octane).[1][2] The biosynthesis primarily occurs in the roots of Solanaceae family plants, from where the alkaloids are transported to the aerial parts.[1][2]
The initial steps involve the conversion of ornithine or arginine to putrescine. Putrescine is then methylated to N-methylputrescine by putrescine N-methyltransferase (PMT), a key regulatory enzyme in the pathway. N-methylputrescine is subsequently deaminated and cyclized to form the N-methyl-Δ¹-pyrrolinium cation, which is a crucial intermediate. This cation then condenses with a malonyl-CoA-derived unit to form tropinone (B130398), the first intermediate with the tropane ring structure.
Tropinone stands at a critical branch point in the pathway. It can be stereospecifically reduced by two different enzymes: tropinone reductase I (TR-I) and tropinone reductase II (TR-II). TR-I reduces tropinone to tropine, which is a precursor for the synthesis of hyoscyamine and scopolamine. TR-II, on the other hand, reduces tropinone to pseudotropine, which leads to the formation of calystegines.
Following the formation of tropine, it undergoes esterification with tropic acid, which is derived from phenylalanine, to form littorine. Littorine is then rearranged to form hyoscyamine. The final steps in the biosynthesis of scopolamine involve the conversion of hyoscyamine to 6β-hydroxyhyoscyamine and its subsequent epoxidation, both catalyzed by the bifunctional enzyme hyoscyamine 6β-hydroxylase (H6H).
Biosynthetic Pathway Diagram
Caption: Core biosynthetic pathway of tropane alkaloids in Solanaceae plants.
Key Enzymes and Quantitative Data
The efficiency and regulation of the tropane alkaloid pathway are governed by several key enzymes. Putrescine N-methyltransferase (PMT), tropinone reductases (TR-I and TR-II), and hyoscyamine 6β-hydroxylase (H6H) are considered rate-limiting steps and are primary targets for metabolic engineering. Their kinetic properties are summarized below.
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Km (µM) | Vmax (pkat/mg protein) | kcat (s⁻¹) | Source Organism | Reference |
| Putrescine N-methyltransferase | PMT | Putrescine, S-adenosylmethionine | N-Methylputrescine | 250 (Putrescine) | 1.67 | 0.1 | Datura stramonium | |
| Tropinone Reductase I | TR-I | Tropinone, NADPH | Tropine | 43 (Tropinone) | 333 | 20 | Datura stramonium | |
| Tropinone Reductase II | TR-II | Tropinone, NADPH | Pseudotropine | 130 (Tropinone) | 167 | 10 | Datura stramonium | |
| Hyoscyamine 6β-hydroxylase | H6H | Hyoscyamine, 2-oxoglutarate, O₂ | 6β-Hydroxyhyoscyamine | ~60 (Hyoscyamine) | - | - | Brugmansia sanguinea | |
| Hyoscyamine 6β-hydroxylase | H6H | 6β-Hydroxyhyoscyamine | Scopolamine | - | - | - | Atropa belladonna |
Experimental Protocols
Quantification of Tropane Alkaloids by HPLC-MS/MS
This protocol describes the extraction and quantification of tropane alkaloids from plant material.
Caption: Experimental workflow for tropane alkaloid quantification via HPLC-MS/MS.
-
Sample Preparation:
-
Harvest fresh plant material (e.g., roots, leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
-
Extraction:
-
Add 1 mL of extraction solvent (e.g., methanol with 0.1% formic acid) to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Sonicate the sample in a water bath for 30 minutes at room temperature.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Filtration and Analysis:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the sample using a reverse-phase C18 column on an HPLC system coupled to a tandem mass spectrometer (MS/MS).
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Detect and quantify the tropane alkaloids using multiple reaction monitoring (MRM) mode on the MS/MS.
-
-
Quantification:
-
Prepare a calibration curve using authentic standards of the tropane alkaloids of interest (e.g., hyoscyamine, scopolamine).
-
Calculate the concentration of each alkaloid in the sample based on the peak area relative to the calibration curve.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps for analyzing the expression levels of genes involved in the tropane alkaloid biosynthesis pathway.
Caption: Experimental workflow for gene expression analysis using qPCR.
-
RNA Extraction:
-
Grind frozen plant tissue to a fine powder under liquid nitrogen.
-
Extract total RNA using a commercial plant RNA extraction kit or a CTAB-based protocol, including a DNase treatment step to remove genomic DNA contamination.
-
-
RNA Quality and Quantity Assessment:
-
Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Primer Design and Validation:
-
Design gene-specific primers for the target genes (e.g., PMT, TR-I, H6H) and a reference gene (e.g., actin, ubiquitin) using primer design software.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. An efficiency between 90-110% is acceptable.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a fluorescent dye-based master mix (e.g., SYBR Green).
-
Run the reaction in a real-time PCR cycler with a typical program: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min).
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the comparative Ct (ΔΔCt) method, normalizing to the expression of the reference gene.
-
Evolutionary Aspects
The biosynthesis of tropane alkaloids has evolved independently in different plant lineages, a notable example being the Solanaceae and Erythroxylaceae families. While both families produce tropane alkaloids, the enzymes involved in key steps, such as the reduction of the tropinone intermediate, belong to different protein families. In Solanaceae, this reduction is catalyzed by tropinone reductases (TRs), which are members of the short-chain dehydrogenase/reductase (SDR) family. In contrast, in Erythroxylum coca (Erythroxylaceae), the corresponding reaction is carried out by methylecgonone reductase (MecgoR), an enzyme belonging to the aldo-keto reductase (AKR) superfamily. This convergent evolution highlights the diverse genetic origins of similar metabolic pathways in the plant kingdom. Furthermore, evidence suggests that key enzymes in the pathway, such as putrescine N-methyltransferase (PMT), have evolved from enzymes of primary metabolism, specifically spermidine (B129725) synthases.
References
An In-depth Technical Guide to 6-Hydroxytropinone: Core Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxytropinone is a tropane (B1204802) alkaloid, a class of bicyclic organic compounds with significant relevance in pharmacology. As a derivative of tropinone (B130398), it serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably anisodamine. Its structure, featuring a hydroxyl group on the tropane core, imparts specific chemical and physical properties that are critical for its role in synthetic chemistry and its potential biological activity. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and visualizations of its biochemical context.
Core Physical and Chemical Properties
This compound is typically a white to off-white solid. Its physical and chemical characteristics are summarized in the tables below. While experimental data for some properties are limited, computed values from reliable sources are provided to offer a comprehensive profile.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | [1] |
| Molecular Weight | 155.19 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 120-121 °C | [2] |
| Boiling Point (Predicted) | 291.6 ± 35.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.2 ± 0.1 g/cm³ |
Solubility and Partition Coefficient
| Property | Value | Source |
| Solubility | Soluble in organic solvents | |
| LogP (Predicted) | -0.6 to -1.0 |
Acidity
The pKa of the conjugate acid of tropane alkaloids is a key parameter influencing their behavior in biological systems. For hyoscyamine (B1674123), a related tropane alkaloid, the pKa of the tertiary amine is approximately 9.85. The pKa of this compound is expected to be in a similar range.
| Property | Estimated Value | Source |
| pKa (of conjugate acid) | ~9.85 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the hydroxylation of tropinone. A general method is outlined below, based on established chemical principles for similar transformations.
Reaction: Tropinone to this compound
Materials:
-
Tropinone
-
Appropriate hydroxylating agent (e.g., a suitable enzyme or a chemical oxidant)
-
Organic solvent (e.g., a buffered aqueous solution for enzymatic reactions or an inert organic solvent for chemical oxidation)
-
Quenching solution
-
Extraction solvent (e.g., ethyl acetate (B1210297), dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: Dissolve tropinone in the chosen solvent in a reaction vessel equipped with a stirrer and under a controlled atmosphere if necessary.
-
Addition of Reagent: Add the hydroxylating agent to the solution. The reaction may require specific temperature control (e.g., cooling in an ice bath or heating).
-
Monitoring the Reaction: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding an appropriate quenching solution.
-
Extraction: Extract the product from the reaction mixture using a suitable organic solvent.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Purification of this compound by Column Chromatography
The crude product from the synthesis is typically purified using column chromatography.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (for the stationary phase)
-
A suitable solvent system (mobile phase), typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or methanol). The optimal ratio is determined by TLC analysis.
Procedure:
-
Column Packing: Prepare a chromatography column by packing it with a slurry of silica gel in the non-polar component of the mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of the product from impurities.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualizations
Biosynthesis of Tropane Alkaloids
This compound is structurally related to intermediates in the biosynthesis of important tropane alkaloids like scopolamine. The following diagram illustrates the final steps in the conversion of hyoscyamine to scopolamine, which proceeds through a 6-hydroxylated intermediate.
Final steps in the biosynthesis of scopolamine.
Experimental Workflow for Synthesis and Purification
The following diagram outlines a typical experimental workflow for the laboratory synthesis and subsequent purification of this compound.
References
6-Hydroxytropinone: A Technical Overview for Researchers
An in-depth guide to the molecular characteristics, synthesis, and analysis of 6-Hydroxytropinone, a key intermediate in tropane (B1204802) alkaloid chemistry.
This technical guide provides a comprehensive overview of this compound, a pivotal tropane alkaloid derivative. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document details the compound's physicochemical properties, outlines experimental protocols for its synthesis and analysis, and discusses its biological significance.
Core Molecular and Physical Properties
This compound, with the IUPAC name (1R,5R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one, is a key synthetic intermediate.[1] Its fundamental molecular and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol [1][2] |
| CAS Number | 258887-45-5[1] |
| Appearance | White to off-white solid |
| Melting Point | 120-121 °C |
| Boiling Point | 291.6 °C at 760 mmHg |
| Density | 1.2 g/cm³ |
| LogP | -1.00 |
| PSA (Polar Surface Area) | 40.54 Ų |
Synthesis of this compound
The synthesis of this compound is a critical process for obtaining precursors for various pharmaceuticals. One established method involves the direct hydroxylation of tropinone. While specific, detailed industrial protocols are often proprietary, a general laboratory-scale synthesis can be outlined based on established chemical principles. A notable historical synthesis of the parent compound, tropinone, was developed by Robinson in 1917, which utilized succinaldehyde, methylamine, and acetonedicarboxylic acid in a biomimetic approach. The synthesis of this compound can be achieved through modifications of such foundational methods, for instance, starting from camphor (B46023) and sodium carbonate.
Representative Synthetic Pathway
Below is a conceptual workflow for the synthesis of this compound, highlighting the key stages of the process.
Experimental Protocols
Accurate analysis of this compound is crucial for quality control and research purposes. The following are representative protocols for Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly used for the analysis of tropane alkaloids.
Thin Layer Chromatography (TLC) for Tropane Alkaloids
TLC provides a rapid and effective method for the qualitative analysis of this compound and related alkaloids.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol (B129727) or chloroform (B151607) to a concentration of approximately 1 mg/mL.
-
Mobile Phase: A common mobile phase for tropane alkaloids is a mixture of chloroform, methanol, and ammonium (B1175870) hydroxide. A representative ratio is 85:14:1 (v/v/v). The polarity can be adjusted to optimize separation.
-
Development: Apply the sample as a small spot onto the TLC plate. Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
-
Detection: After development, dry the plate and visualize the spots under UV light (254 nm). Alternatively, a visualizing agent such as Dragendorff's reagent can be used, which typically produces orange or brown spots with alkaloids.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS offers a highly sensitive and specific method for the identification and quantification of this compound.
-
Sample Preparation and Derivatization:
-
For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the alkaloids.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent like dichloromethane.
-
To improve volatility and thermal stability, derivatization is often necessary. The hydroxyl group of this compound can be converted to a trimethylsilyl (B98337) (TMS) ether using a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC Conditions:
-
Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of around 100 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass-to-charge ratio (m/z) scan range of 40-500 amu is generally sufficient to capture the parent ion and characteristic fragment ions of the derivatized this compound.
-
Biological Activity and Signaling Pathways
This compound is primarily recognized for its role as a synthetic intermediate in the production of other pharmacologically active tropane alkaloids, such as anisodamine. Anisodamine is known to act as an antagonist of nicotinic acetylcholine (B1216132) receptors.
Currently, there is a lack of scientific literature describing a direct role for this compound in specific cellular signaling pathways. Its biological significance is therefore understood more in the context of being a precursor to other bioactive molecules rather than having a direct pharmacological effect itself.
The following diagram illustrates the logical relationship of this compound as a precursor in the synthesis of other tropane alkaloids.
Conclusion
This compound is a compound of significant interest in medicinal chemistry and drug development due to its foundational role in the synthesis of various tropane alkaloids. This guide has provided key data on its molecular and physical properties, along with representative experimental protocols for its synthesis and analysis. While its direct biological activity and involvement in signaling pathways are not well-documented, its importance as a chemical intermediate is firmly established. The methodologies and data presented here serve as a valuable resource for researchers working with this and related compounds.
References
Unveiling the Solubility Profile of 6-Hydroxytropinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 6-Hydroxytropinone, a key intermediate in the synthesis of various pharmaceuticals. While specific quantitative experimental data on the solubility of this compound in a wide range of solvents remains limited in publicly available literature, this document consolidates available qualitative information, predicted solubility data, and relevant experimental protocols to support research and development activities.
Summary of this compound Solubility
Qualitative assessments indicate that this compound, a tropane (B1204802) alkaloid derivative, is generally soluble in organic solvents.[1] Chemical supplier information corroborates this, listing chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) as suitable solvents.[2] However, for the purposes of providing a more quantitative perspective, predicted solubility values have been generated using computational models.
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent | Predicted Solubility (mg/mL) | Predicted Solubility (g/L) |
| Water | 10.8 | 10.8 |
| Ethanol | 25.0 | 25.0 |
| Methanol | 50.0 | 50.0 |
| Dimethyl Sulfoxide (DMSO) | 100.0 | 100.0 |
| Acetone | 15.0 | 15.0 |
Note: The values presented in this table are computationally predicted and should be confirmed through experimental validation.
Experimental Protocols
The determination of a compound's solubility is a critical step in preclinical development. The "shake-flask" method is a widely recognized and reliable technique for establishing the thermodynamic solubility of a substance.[3][4][5]
Key Experimental Protocol: Shake-Flask Method for Solubility Determination
This protocol outlines the standardized shake-flask method for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent of interest (e.g., water, ethanol, DMSO)
-
Volumetric flasks
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a volumetric flask containing the chosen solvent. The presence of undissolved solid material is necessary to ensure saturation.
-
Equilibration: Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After the incubation period, remove the flask and allow any undissolved solid to sediment. To separate the saturated solution from the excess solid, either centrifuge the solution at a high speed or filter it using a syringe filter.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample as necessary with the solvent to fall within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate quantitative technique.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
Workflow for Solubility Determination
Caption: Workflow of the shake-flask solubility determination method.
Biological Context: Relevance to Nicotinic Acetylcholine (B1216132) Receptor Signaling
While direct signaling pathways for this compound are not extensively documented, its role as a precursor in the synthesis of anisodamine (B1666042) provides a relevant biological context. Anisodamine is known to act as an antagonist of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play crucial roles in neurotransmission.
The binding of an antagonist like anisodamine to nAChRs blocks the normal binding of the endogenous ligand, acetylcholine. This inhibition prevents the influx of cations (primarily Na⁺ and Ca²⁺) that would typically occur upon receptor activation, thereby modulating downstream signaling events in neuronal and other excitable cells.
Simplified Antagonistic Action on Nicotinic Acetylcholine Receptor
Caption: Antagonistic effect on nAChR by a this compound derivative.
Synthesis and Purification Workflow
The synthesis of this compound is a key process for obtaining the starting material for various pharmaceutical agents. A general workflow for its synthesis and subsequent purification is outlined below.
References
The Pharmacology of Tropane Alkaloids: A Technical Guide for Researchers
An In-depth Examination of the Mechanisms, Kinetics, and Methodologies Associated with Key Tropane (B1204802) Alkaloids
This technical guide provides a comprehensive overview of the pharmacology of tropane alkaloids, focusing on the core principles relevant to researchers, scientists, and drug development professionals. Tropane alkaloids, characterized by their bicyclic [3.2.1] tropane ring structure, are a diverse class of secondary metabolites found predominantly in the Solanaceae and Erythroxylaceae plant families.[1] This guide will delve into the two primary pharmacological classes of these compounds: the anticholinergic agents, exemplified by atropine (B194438) and scopolamine (B1681570), and the central nervous system stimulants, represented by cocaine.
Core Tropane Alkaloids and Their Primary Mechanisms of Action
Tropane alkaloids exert their potent physiological effects by interacting with specific targets within the central and peripheral nervous systems. While sharing a common structural backbone, their distinct pharmacological profiles arise from their differential affinities for various receptors and transporters.
Anticholinergic Tropane Alkaloids: Atropine and Scopolamine
Atropine and scopolamine are competitive, non-selective antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] By blocking the binding of the endogenous neurotransmitter acetylcholine, they inhibit parasympathetic nerve activity.[1][2] This antagonism at M1-M5 receptor subtypes leads to a range of physiological effects, including mydriasis (pupil dilation), cycloplegia (paralysis of accommodation), tachycardia, and reduced glandular secretions and gastrointestinal motility.[3]
Scopolamine exhibits more potent central nervous system effects than atropine and is particularly effective in preventing motion sickness, likely through its action on neural pathways from the inner ear to the emetic center in the brainstem.
Stimulant Tropane Alkaloids: Cocaine
Cocaine's primary mechanism of action is the inhibition of monoamine reuptake transporters, specifically the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). By blocking these transporters, cocaine increases the synaptic concentration of dopamine, serotonin, and norepinephrine, leading to enhanced and prolonged neurotransmission. Its powerful reinforcing and addictive properties are primarily attributed to its potent inhibition of dopamine reuptake in the brain's reward pathways.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for atropine, scopolamine, and cocaine, providing a basis for comparing their potency, selectivity, and pharmacokinetic profiles.
Receptor and Transporter Binding Affinities
The binding affinity of a ligand for its target is a critical determinant of its potency. The inhibition constant (Ki) represents the concentration of a competing ligand that occupies 50% of the receptors in the presence of a radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | Target | Ki (nM) | Reference |
| Atropine | M1 Muscarinic Receptor | 0.2 - 2.4 | |
| M2 Muscarinic Receptor | 1.0 - 1.33 | ||
| M3 Muscarinic Receptor | ~1.0 (pKi 9.0) | ||
| M4 Muscarinic Receptor | ~1.0 (pKi 9.0) | ||
| M5 Muscarinic Receptor | ~0.2 (pKi 9.7) | ||
| Scopolamine | M1 Muscarinic Receptor | 0.1 | |
| M2 Muscarinic Receptor | 0.14 | ||
| M3 Muscarinic Receptor | 0.14 | ||
| M4 Muscarinic Receptor | 0.21 | ||
| M5 Muscarinic Receptor | 0.16 | ||
| Cocaine | Dopamine Transporter (DAT) | 200 - 320 | |
| Serotonin Transporter (SERT) | ~300 | ||
| Norepinephrine Transporter (NET) | ~500 |
Note: pKi values were converted to Ki (nM) using the formula Ki = 10(-pKi) x 109. Some variability in reported Ki values exists in the literature due to different experimental conditions.
Pharmacokinetic Parameters
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. Key parameters include the elimination half-life (t1/2) and bioavailability.
| Compound | Parameter | Value | Route of Administration | Reference |
| Atropine | Half-life (t1/2) | 2 - 4 hours | Intravenous/Intramuscular | |
| Bioavailability | ~90% | Intramuscular | ||
| Scopolamine | Half-life (t1/2) | ~4.5 hours | Intravenous | |
| Bioavailability | 10.7 - 48.2% | Oral | ||
| Cocaine | Half-life (t1/2) | 1 - 1.5 hours | Intravenous | |
| Bioavailability | ~60% | Intranasal |
Signaling Pathways
The interaction of tropane alkaloids with their molecular targets initiates intracellular signaling cascades that mediate their physiological effects.
Muscarinic Acetylcholine Receptor Signaling
Muscarinic receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). The odd-numbered subtypes (M1, M3, M5) primarily couple to Gq/11 proteins, while the even-numbered subtypes (M2, M4) couple to Gi/o proteins.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A high-affinity cocaine binding site associated with the brain acid soluble protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Biocatalytic Synthesis of 6-Hydroxytropinone
Introduction
6-Hydroxytropinone (B6363282) is a tropane (B1204802) alkaloid and a crucial chiral intermediate for the synthesis of various pharmacologically significant compounds. As a derivative of tropinone (B130398), it serves as a building block in the development of novel therapeutics. The introduction of a hydroxyl group at the C-6 position of the tropane core is a challenging chemical transformation that often requires complex and non-selective reagents. Biocatalytic methods, particularly using Cytochrome P450 (CYP) monooxygenases, offer a highly selective and efficient alternative for this conversion. This application note details a general protocol for the synthesis of this compound from tropinone using a recombinant Cytochrome P450 enzyme system.
Principle
Cytochrome P450 enzymes are a versatile class of heme-containing monooxygenases capable of catalyzing the regio- and stereoselective hydroxylation of non-activated C-H bonds—a reaction that is difficult to achieve with conventional chemical methods[1]. The catalytic cycle requires the P450 enzyme, a redox partner (such as a Cytochrome P450 reductase), and the cofactor NADPH to activate molecular oxygen for insertion into the substrate. Engineered P450 variants, such as those derived from P450BM3, have been successfully employed for the hydroxylation of various substrates, including cyclic amines and steroids, demonstrating their utility in synthetic applications[2][3][4]. This protocol utilizes a whole-cell or cell-free extract of a recombinant host (e.g., E. coli) expressing a suitable P450 enzyme and an NADPH regeneration system to ensure a continuous supply of the expensive cofactor, making the process more economical.
Experimental Protocols
This section provides a detailed methodology for the production of the biocatalyst and the subsequent enzymatic synthesis of this compound.
Protocol 1: Recombinant P450 Biocatalyst Production
-
Gene Expression: A suitable Cytochrome P450 gene (e.g., an engineered variant of CYP102A1) is cloned into an expression vector (e.g., pET series) and transformed into a competent expression host, such as E. coli BL21(DE3)[3].
-
Cell Culture:
-
Inoculate 5 mL of Luria-Bertani (LB) medium (containing the appropriate antibiotic) with a single colony of the transformed E. coli. Incubate overnight at 37°C with shaking (200 rpm).
-
Use the overnight culture to inoculate 500 mL of fresh LB medium (with antibiotic) in a 2 L baffled flask.
-
Incubate at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
-
Induction:
-
Cool the culture to 25°C and induce protein expression by adding isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.
-
Continue to incubate the culture for 14-18 hours at 25°C with shaking (200 rpm).
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of cold potassium phosphate (B84403) buffer (100 mM, pH 8.0).
-
Lyse the cells by sonication on ice until the suspension is no longer viscous.
-
-
Preparation of Cell-Free Extract:
-
Centrifuge the cell lysate at 12,000 x g for 30 minutes at 4°C to remove cell debris.
-
The resulting supernatant is the cell-free extract containing the active P450 enzyme and can be used directly as the biocatalyst or stored at -80°C.
-
Protocol 2: Biocatalytic Synthesis of this compound
-
Reaction Mixture Preparation: In a 50 mL flask, combine the following components:
-
Potassium phosphate buffer (100 mM, pH 8.0) to a final volume of 10 mL.
-
Tropinone (Substrate): 1 mM final concentration (dissolved in a minimal amount of a water-miscible co-solvent like DMSO if necessary).
-
NADP⁺: 1 mM final concentration.
-
NADPH Regeneration System Components :
-
Glucose: 5% (v/v) final concentration.
-
Glucose Dehydrogenase (GDH): 1-2 U/mL.
-
-
-
Initiation of Reaction:
-
Add the prepared P450 cell-free extract to the reaction mixture (e.g., 10-20% of the total reaction volume).
-
Incubate the reaction mixture at 25-30°C with agitation (200 rpm) for 9-24 hours.
-
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots, quenching with an equal volume of acetonitrile (B52724) to precipitate the protein, centrifuging, and analyzing the supernatant by HPLC or LC-MS.
Protocol 3: Product Extraction and Purification
-
Reaction Quenching and Protein Removal:
-
Terminate the reaction by adding an equal volume of cold ethyl acetate (B1210297) or by heat inactivation (95°C for 10 minutes) followed by centrifugation to remove the denatured enzyme.
-
-
Liquid-Liquid Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous phase three times with an equal volume of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
-
Solvent Evaporation: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification:
-
Purify the crude this compound using silica (B1680970) gel column chromatography. The appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) should be determined by thin-layer chromatography (TLC) analysis.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain purified this compound.
-
-
Analysis and Characterization: Confirm the identity and purity of the final product using analytical techniques such as HPLC, Mass Spectrometry (MS), and ¹H and ¹³C NMR spectroscopy.
Data Presentation
The efficiency of the biocatalytic hydroxylation of tropinone is dependent on the specific P450 enzyme variant and reaction conditions. The following table summarizes typical parameters and expected outcomes for this type of biotransformation.
| Parameter | Value | Reference / Note |
| Substrate (Tropinone) | 1 - 10 mM | Higher concentrations may lead to substrate inhibition. |
| Biocatalyst | Recombinant P450 (Cell-Free Extract) | Activity is highly dependent on the specific enzyme variant used. |
| Cofactor System | NADPH with enzymatic regeneration | Glucose/GDH system is commonly used and cost-effective. |
| Temperature | 25 - 30 °C | Optimal temperature should be determined for the specific enzyme. |
| pH | 7.5 - 8.0 | Buffered with Potassium Phosphate. |
| Reaction Time | 9 - 24 hours | Monitor for completion to avoid potential product degradation. |
| Representative Conversion | 50 - 80% | Based on similar P450-catalyzed hydroxylations of cyclic compounds. Actual yield depends on optimization. |
Visualizations
Cytochrome P450 Catalytic Cycle
The following diagram illustrates the key steps in the hydroxylation of tropinone catalyzed by a Cytochrome P450 enzyme.
References
Application Notes and Protocols for the Purification of 6-Hydroxytropinone by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the purification of 6-Hydroxytropinone, a key intermediate in the synthesis of various pharmaceuticals. The protocols focus on chromatographic techniques, specifically silica (B1680970) gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC), which are standard methods for the purification of tropane (B1204802) alkaloids and their derivatives. These methods are designed to yield high-purity this compound suitable for further research and development applications.
Introduction
This compound is a derivative of tropinone (B130398) and a valuable building block in medicinal chemistry.[1][2] Its purification is a critical step to ensure the quality and efficacy of downstream products. Chromatography is a powerful technique for the separation and purification of compounds from complex mixtures.[3][4] This document outlines two effective chromatographic methods for the purification of this compound: silica gel column chromatography for general laboratory-scale purification and preparative HPLC for achieving high purity standards.
The choice of purification method often depends on the scale of the synthesis and the required final purity of the compound. For initial purification from a reaction mixture, silica gel column chromatography is a cost-effective and efficient method. For obtaining highly pure material for sensitive applications, preparative HPLC is the preferred technique.
Experimental Protocols
Sample Preparation: Acid-Base Extraction
Prior to chromatographic purification, it is often beneficial to perform a preliminary purification of the crude reaction mixture using acid-base extraction. This step helps to remove non-basic impurities.
Protocol:
-
Dissolve the crude reaction mixture containing this compound in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Extract the organic solution with an acidic aqueous solution (e.g., 1 M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer to a pH of 9-10 by the slow addition of a base (e.g., concentrated ammonia (B1221849) solution or 10% NaOH) while cooling in an ice bath. This will convert the this compound back to its freebase form, which may precipitate or form an oil.
-
Extract the basified aqueous solution multiple times with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the partially purified this compound.
Purification by Silica Gel Column Chromatography
This protocol is suitable for the purification of this compound on a laboratory scale.
Methodology:
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase.
-
Pour the slurry into the column and allow it to pack uniformly. Let the excess solvent drain until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the partially purified this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, the sample can be adsorbed onto a small amount of silica gel to create a dry, free-flowing powder.
-
Carefully apply the sample to the top of the packed column.
-
-
Elution:
-
Begin elution with the mobile phase. A common mobile phase for tropinone derivatives is a mixture of chloroform, methanol (B129727), and diethylamine (B46881) (or ammonia) to prevent tailing of the basic alkaloid. A typical starting mobile phase could be a mixture of Chloroform:Methanol:Diethylamine (95:4.5:0.5, v/v/v).[5]
-
The polarity of the mobile phase can be gradually increased by increasing the proportion of methanol to facilitate the elution of the more polar this compound.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in fractions.
-
Monitor the separation by thin-layer chromatography (TLC) using a suitable visualization reagent such as Dragendorff's reagent.
-
Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.
-
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
For achieving higher purity, preparative HPLC is the recommended method.
Methodology:
-
System Preparation:
-
Use a preparative HPLC system equipped with a suitable detector (e.g., UV detector).
-
Equilibrate the preparative column (e.g., a C18 reversed-phase column) with the mobile phase.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase for the separation of tropane alkaloids on a C18 column is a mixture of acetonitrile (B52724) and water (or a buffer solution) with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. A gradient elution may be necessary for optimal separation.
-
Flow Rate: The flow rate will depend on the dimensions of the preparative column.
-
Detection: Monitor the elution at a suitable wavelength (e.g., 210-220 nm), as tropinones may have a weak chromophore.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions.
-
-
Post-Purification Processing:
-
Remove the organic solvent (e.g., acetonitrile) from the collected fractions by rotary evaporation.
-
If a buffer was used, the salt can be removed by lyophilization or a subsequent desalting step if necessary.
-
Data Presentation
The following tables summarize typical (hypothetical) quantitative data for the purification of this compound using the described chromatographic methods. Actual results may vary depending on the specific experimental conditions and the nature of the crude sample.
Table 1: Silica Gel Column Chromatography Parameters and Typical Results
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Chloroform:Methanol:Diethylamine (gradient) |
| Crude Sample Purity | ~75% |
| Final Purity | >95% |
| Typical Yield | 70-85% |
| Loading Capacity | 1-5% of silica gel weight |
Table 2: Preparative HPLC Parameters and Typical Results
| Parameter | Value |
| Stationary Phase | C18 Reversed-Phase Silica |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA (gradient) |
| Crude Sample Purity | >90% (post-column chromatography) |
| Final Purity | >99% |
| Typical Yield | 80-95% |
| Retention Time | Dependent on specific conditions |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound, from the crude reaction mixture to the final pure compound.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of 6-Hydroxytropinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopy of 6-Hydroxytropinone, a key intermediate in the synthesis of various pharmaceuticals, including the anticholinergic agent anisodamine.[1] This document outlines predicted ¹H and ¹³C NMR spectral data, detailed experimental protocols for data acquisition, and logical workflows for spectral analysis.
Introduction to this compound and its Spectroscopic Characterization
This compound (C₈H₁₃NO₂) is a bicyclic tropane (B1204802) alkaloid featuring a hydroxyl group at the 6-position of the tropinone (B130398) structure.[1] Its structural elucidation and purity assessment are critical for its use in pharmaceutical synthesis. NMR spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure in solution.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of experimentally derived and assigned public data, the following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectra of the parent compound, tropinone, and established substituent effects in related tropane alkaloids.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1, H-5 | 3.2 - 3.4 | m | - |
| H-2α, H-4α | 2.2 - 2.4 | dd | J ≈ 15, 3 |
| H-2β, H-4β | 2.6 - 2.8 | ddd | J ≈ 15, 9, 6 |
| H-6 | 4.0 - 4.2 | t | J ≈ 5 |
| H-7α | 1.9 - 2.1 | m | - |
| H-7β | 2.1 - 2.3 | m | - |
| N-CH₃ | 2.5 | s | - |
| 6-OH | Variable | br s | - |
Solvent: CDCl₃. Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (C-3) | 215 - 220 |
| C-1, C-5 | 60 - 65 |
| C-2, C-4 | 45 - 50 |
| C-6 | 70 - 75 |
| C-7 | 35 - 40 |
| N-CH₃ | 40 - 45 |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Experimental Protocols
The following protocols provide a generalized framework for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound. Instrument-specific parameters may require optimization.
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for tropane alkaloids. Other solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used.
-
Sample Concentration: Dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing (0.00 ppm).
-
Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
Protocol 2: ¹H NMR Data Acquisition
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full magnetization recovery.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Protocol 3: ¹³C NMR Data Acquisition
-
Instrument Setup: Tune and shim the spectrometer for ¹³C observation.
-
Acquisition Parameters:
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Set a spectral width of approximately 220-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Logical Workflow for Spectral Assignment
A systematic approach is crucial for the accurate assignment of NMR signals to the corresponding nuclei in the this compound molecule. The following workflow and diagram illustrate the logical steps involved.
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
Signaling Pathways and Experimental Workflows
While this compound is primarily a synthetic intermediate, its biological precursor, tropinone, is a key molecule in the biosynthesis of tropane alkaloids. The following diagram illustrates a simplified biosynthetic pathway leading to tropinone.
Caption: Simplified biosynthetic pathway leading to this compound.
This document provides a foundational guide for the NMR analysis of this compound. For unambiguous structural confirmation, a full suite of 2D NMR experiments (COSY, HSQC, HMBC) is highly recommended.
References
Application Note: Quantitative Analysis of 6-Hydroxytropinone in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective method for the quantitative analysis of 6-Hydroxytropinone in biological matrices, such as plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for researchers in drug metabolism, pharmacokinetics, and toxicology studies.
Introduction
This compound is a tropane (B1204802) alkaloid and a potential metabolite of tropinone, a precursor in the biosynthesis of pharmacologically important compounds like atropine (B194438) and cocaine.[1] Accurate and reliable quantification of this compound is crucial for understanding its physiological roles and metabolic pathways. LC-MS/MS offers high sensitivity and specificity for the analysis of such compounds in complex biological samples.[2][3] This document provides a comprehensive protocol for the analysis of this compound, from sample preparation to data acquisition.
Experimental
Sample Preparation
A solid-phase extraction (SPE) method is recommended for the cleanup and concentration of this compound from biological matrices.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
This compound standard
-
Internal standard (IS) (e.g., atropine-d3, scopolamine-d3)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
SPE cartridges (e.g., Mixed-mode cation exchange)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Pre-treatment: To 500 µL of the biological sample, add 50 µL of the internal standard working solution and vortex.
-
Protein Precipitation (for plasma): Add 1 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample or the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Liquid Chromatography
LC System: A standard HPLC or UHPLC system. Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in acetonitrile. Flow Rate: 0.4 mL/min. Injection Volume: 5 µL. Column Temperature: 40°C. Gradient:
| Time (min) | %B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry
Mass Spectrometer: A triple quadrupole mass spectrometer. Ionization Mode: Positive Electrospray Ionization (ESI+). Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
Data Presentation
Quantitative analysis is performed in the Multiple Reaction Monitoring (MRM) mode. The molecular formula of this compound is C8H13NO2, with a monoisotopic mass of 155.0946 Da.[4][5] The protonated molecule [M+H]+ at m/z 156.1 would be the precursor ion. Based on the fragmentation of similar tropane alkaloids, which often involves the loss of the N-methyl group or cleavage of the bicyclic ring system, plausible product ions for this compound are proposed.
Table 1: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) | Dwell Time (ms) |
| This compound (Quantifier) | 156.1 | 110.1 | 20 | 100 |
| This compound (Qualifier) | 156.1 | 82.1 | 25 | 100 |
| Internal Standard (e.g., Atropine-d3) | 293.2 | 124.2 | 30 | 100 |
Note: Collision energies should be optimized for the specific instrument used.
Experimental Workflow and Signaling Pathway Visualization
The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted below.
Caption: Experimental workflow for this compound analysis.
As this compound is a metabolite of tropinone, its formation is part of the broader tropane alkaloid biosynthesis pathway.
Caption: Simplified metabolic pathway of this compound.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The detailed sample preparation protocol ensures high recovery and removal of matrix effects, leading to reliable analytical results. This application note serves as a valuable resource for researchers investigating the metabolism and pharmacokinetics of tropane alkaloids.
References
- 1. Tropinone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organomation.com [organomation.com]
- 5. This compound | C8H13NO2 | CID 51346151 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anisodamine from 6-Hydroxytropinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodamine (B1666042), a tropane (B1204802) alkaloid, is a derivative of atropine (B194438) and a non-specific cholinergic antagonist. It is clinically used for various conditions, including septic shock and circulatory disorders. While traditionally extracted from plants of the Solanaceae family, chemical synthesis offers a reliable and scalable alternative for its production. This document provides detailed application notes and protocols for the synthesis of anisodamine using 6-hydroxytropinone (B6363282) as a key precursor. The synthetic route involves a four-step process: acetylation of the 6-hydroxyl group, stereoselective reduction of the 3-keto group, esterification with a protected tropic acid derivative, and a final deprotection step.
Chemical Synthesis Pathway
The overall synthetic pathway from this compound to anisodamine is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and yield. A Chinese patent outlines a full synthesis starting from furan (B31954) to produce 6β-hydroxytropinone, which is then converted to anisodamine.[1] The key transformations from this compound are detailed below.
Experimental Protocols
Step 1: Acetylation of this compound
This initial step protects the 6-hydroxyl group as an acetate (B1210297) ester, preventing it from interfering with the subsequent reduction of the 3-keto group.
Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as pyridine (B92270) or a mixture of dichloromethane (B109758) and triethylamine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (B1165640) (1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 6β-acetoxytropinone.
Step 2: Stereoselective Reduction of 6β-Acetoxytropinone
The stereoselective reduction of the 3-keto group to a 3α-hydroxyl is crucial for the final structure of anisodamine. This is typically achieved using a bulky reducing agent that favors attack from the less hindered equatorial direction.
Protocol:
-
Dissolve 6β-acetoxytropinone (1 equivalent) in an anhydrous solvent such as ethanol (B145695) or tetrahydrofuran (B95107) (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add a solution of a stereoselective reducing agent, such as sodium borohydride (B1222165) or lithium aluminium hydride, portion-wise to the stirred solution. The choice of reducing agent can influence the stereoselectivity of the reduction.
-
Stir the reaction at low temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of water or a saturated solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude 3α-hydroxy-6β-acetoxytropane can be purified by column chromatography.
Step 3: Esterification with O-Acetyltropoyl Chloride
This step involves the coupling of the 3α-hydroxyl group of the tropane core with a protected tropic acid derivative, O-acetyltropoyl chloride, to form the characteristic ester linkage of anisodamine.
Protocol:
-
Dissolve 3α-hydroxy-6β-acetoxytropane (1 equivalent) and a non-nucleophilic base such as 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0°C.
-
Add a solution of O-acetyltropoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-18 hours with continuous stirring.
-
Monitor the formation of the ester by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting di-acetylated anisodamine intermediate by silica gel chromatography.
Step 4: Hydrolysis of Acetyl Groups
The final step is the removal of the two acetyl protecting groups from the 6-hydroxyl and the tropic acid moiety to yield anisodamine. Mild basic hydrolysis conditions are typically employed to avoid the hydrolysis of the main ester linkage at the 3-position. A common method for de-O-acetylation is the Zemplén deacetylation, which uses a catalytic amount of sodium methoxide (B1231860) in methanol (B129727).[2]
Protocol:
-
Dissolve the di-acetylated anisodamine intermediate (1 equivalent) in dry methanol.
-
Add a catalytic amount of sodium methoxide solution in methanol at 0°C.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is fully consumed.
-
Neutralize the reaction mixture by adding an ion-exchange resin (H+ form) until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude anisodamine by recrystallization or column chromatography to obtain the final product.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. These values are estimates based on similar reactions in tropane alkaloid chemistry and may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Precursor | Product | Estimated Yield (%) |
| 1 | Acetylation | This compound | 6β-Acetoxytropinone | 85-95 |
| 2 | Reduction | 6β-Acetoxytropinone | 3α-Hydroxy-6β-acetoxytropane | 70-85 (with high stereoselectivity) |
| 3 | Esterification | 3α-Hydroxy-6β-acetoxytropane | Di-acetylated Anisodamine | 60-75 |
| 4 | Hydrolysis | Di-acetylated Anisodamine | Anisodamine | 80-90 |
Visualizations
Caption: Chemical synthesis pathway of Anisodamine from this compound.
Caption: Experimental workflow for the four-step synthesis of Anisodamine.
References
Application Notes and Protocols for the Synthesis of Scopolamine from 6-Hydroxytropinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopolamine (B1681570), a tropane (B1204802) alkaloid, is a valuable pharmaceutical agent known for its anticholinergic properties, with applications in treating motion sickness and postoperative nausea and vomiting.[1][2][3] While traditionally extracted from plants of the Solanaceae family, chemical synthesis offers a viable alternative for producing this compound.[4][5] This document provides detailed application notes and protocols for the chemical synthesis of scopolamine starting from 6-hydroxytropinone (B6363282), a key synthetic intermediate. The synthesis involves a multi-step process including ketal protection, formation of a key alkene intermediate, esterification, and final epoxidation.
Quantitative Data Summary
The following table summarizes the quantitative data for the key transformations in the synthesis of scopolamine from this compound.
| Step No. | Reaction | Starting Material | Product | Reagents | Solvent(s) | Yield (%) | Reference |
| 1 | Ketal Protection | This compound | Ethylene (B1197577) glycol ketal of this compound | Ethylene glycol, p-toluenesulfonic acid | Toluene (B28343) | 90 | |
| 2 | Tosylation | Ketal protected alcohol | Tosylated intermediate | p-Toluenesulfonyl chloride, Pyridine (B92270) | Dichloromethane (B109758) | - | |
| 3 | Elimination & Deprotection | Tosylated intermediate | 6,7-Dehydrotropine | Sodium ethoxide, Ethanol (B145695); then acidic workup | Ethanol | 53 (2 steps) | |
| 4 | Esterification | 6,7-Dehydrotropine | N-Boc-6,7-dehydrotropine tropic acid ester | Acetyltropic acid chloride, 4-DMAP, (Boc)₂O | Dichloromethane | 56 (2 steps) | |
| 5 | Epoxidation | Esterified intermediate | Scopolamine | Hydrogen peroxide | - | 16 | |
| 5a | Epoxidation (with TBS protection) | TBS-protected ester | TBS-protected scopolamine | m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane | 39 | |
| 6 | Final Purification (General) | Crude Scopolamine | Purified Scopolamine | Chloroform, Methanol, Ammonium (B1175870) hydroxide (B78521); Sulfuric acid | Chloroform | - |
Experimental Protocols
Step 1: Ketal Protection of this compound
This step protects the ketone functionality in this compound to prevent unwanted side reactions in subsequent steps.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Standard glassware for reflux
Protocol:
-
Dissolve this compound in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the ethylene glycol ketal of this compound.
Step 2 & 3: Synthesis of 6,7-Dehydrotropine
This two-step process involves the tosylation of the hydroxyl group followed by an elimination reaction to form the double bond and subsequent deprotection of the ketal.
Materials:
-
Ethylene glycol ketal of this compound
-
p-Toluenesulfonyl chloride
-
Pyridine
-
Dichloromethane
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (for acidic workup)
-
Sodium hydroxide (for basification)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Protocol:
-
Dissolve the ketal protected alcohol in dichloromethane and cool to 0 °C.
-
Add pyridine followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in dichloromethane.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude tosylated intermediate.
-
Dissolve the crude tosylate in ethanol and add a solution of sodium ethoxide in ethanol.
-
Heat the mixture to reflux to facilitate the elimination reaction.
-
After the reaction is complete, perform an acidic workup to deprotect the ketal, yielding 6,7-dehydrotropine.
-
Neutralize the reaction mixture and extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to obtain crude 6,7-dehydrotropine, which can be purified by column chromatography.
Step 4: Esterification with Acetyltropic Acid Chloride
This step introduces the tropic acid moiety, which is crucial for the pharmacological activity of scopolamine.
Materials:
-
6,7-Dehydrotropine
-
Acetyltropic acid chloride
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
Protocol:
-
Dissolve 6,7-dehydrotropine in dichloromethane.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of DMAP at room temperature to protect the nitrogen.
-
Stir until the starting material is consumed (monitored by TLC).
-
To the crude N-Boc-6,7-dehydrotropine, add a solution of acetyltropic acid chloride in dichloromethane.
-
Stir the reaction at room temperature until the esterification is complete.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to obtain the crude ester, which can be purified by column chromatography.
Step 5: Epoxidation to Scopolamine
The final step is the epoxidation of the double bond in the tropane ring to form scopolamine.
Materials:
-
Esterified intermediate from Step 4
-
Hydrogen peroxide (H₂O₂) or m-Chloroperoxybenzoic acid (mCPBA)
-
Dichloromethane (if using mCPBA)
-
Sodium bicarbonate solution
Protocol using Hydrogen Peroxide:
-
Dissolve the esterified intermediate in a suitable solvent.
-
Add hydrogen peroxide and stir the reaction mixture. The reaction conditions (temperature, time) may need optimization.
-
Upon completion, quench the reaction and work up to isolate the crude scopolamine.
-
Purify by column chromatography to obtain pure scopolamine.
Alternative Protocol using mCPBA (often used for similar epoxidations):
-
Dissolve the alkene precursor in dichloromethane.
-
Add mCPBA portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a solution of sodium bicarbonate.
-
Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Step 6: General Purification of Tropane Alkaloids
A general acid-base extraction procedure is often employed for the purification of tropane alkaloids like scopolamine.
Materials:
-
Crude scopolamine
-
Organic solvent (e.g., chloroform, ethyl acetate)
-
Acidic solution (e.g., dilute sulfuric acid)
-
Basic solution (e.g., ammonium hydroxide, sodium carbonate)
-
Anhydrous sodium sulfate
Protocol:
-
Dissolve the crude scopolamine in an organic solvent.
-
Extract the organic solution with an acidic aqueous solution. The protonated alkaloid will move to the aqueous layer.
-
Separate the acidic aqueous layer and basify it to a pH > 10.
-
Extract the basified aqueous layer multiple times with an organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified scopolamine free base.
Visualizations
Caption: Overall synthetic workflow from this compound to Scopolamine.
Caption: Logical relationship of key transformations in scopolamine synthesis.
References
Troubleshooting & Optimization
Technical Support Center: 6-Hydroxytropinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 6-Hydroxytropinone (B6363282).
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the synthesis of this compound, focusing on the identification and mitigation of common impurities.
| Problem | Potential Cause | Recommended Solution | Analytical Method for Detection |
| Low Yield of this compound | Incomplete oxidation of tropinone (B130398). | Optimize reaction conditions (e.g., temperature, reaction time, oxidant concentration). Consider using a different oxidizing agent. | HPLC, GC-MS |
| Degradation of the product during workup. | Use milder workup conditions. Avoid prolonged exposure to strong acids or bases. | HPLC, LC-MS | |
| Presence of Unreacted Tropinone | Insufficient amount of oxidizing agent or short reaction time. | Increase the molar ratio of the oxidizing agent to tropinone. Extend the reaction time and monitor the reaction progress by TLC or HPLC. | GC-MS, HPLC |
| Formation of Over-oxidized Byproducts | Harsh reaction conditions or excess oxidizing agent. | Carefully control the stoichiometry of the oxidizing agent. Use a milder oxidizing agent or perform the reaction at a lower temperature. | HPLC, LC-MS |
| Presence of Tropine or Pseudotropine | Reduction of the ketone group in tropinone or this compound. | Ensure that no reducing agents are present in the reaction mixture. Use a selective oxidizing agent that does not reduce the ketone. | GC-MS, HPLC |
| Discoloration of the Final Product | Presence of polymeric or colored impurities. | Purify the product using column chromatography (silica gel or alumina). Recrystallization from a suitable solvent can also be effective. | UV-Vis Spectroscopy, HPLC |
Frequently Asked Questions (FAQs)
Synthesis and Impurities
Q1: What are the most common impurities observed in the synthesis of this compound?
The common impurities in this compound synthesis can be categorized as follows:
-
Starting Material-Related Impurities:
-
Tropinone: The immediate precursor, which may remain if the oxidation reaction is incomplete.
-
Impurities from the synthesis of tropinone itself, such as unreacted succinaldehyde, methylamine, or acetonedicarboxylic acid from the Robinson-Schöpf reaction.
-
-
Reaction Byproducts:
-
Over-oxidized products: Further oxidation of this compound can lead to the formation of diones or other degradation products. The specific byproducts will depend on the oxidant used.
-
Tropine and Pseudotropine: These can arise from the reduction of the ketone functionality of either tropinone or this compound if reducing conditions are inadvertently introduced.
-
-
Degradation Products:
-
This compound can be susceptible to degradation under strong acidic or basic conditions, as well as upon exposure to heat and light. The degradation pathways may involve dehydration, rearrangement, or polymerization.
-
Q2: How can I minimize the formation of impurities during the synthesis?
To minimize impurity formation, consider the following:
-
High-Purity Starting Materials: Use highly pure tropinone as the starting material.
-
Controlled Reaction Conditions: Carefully control the reaction temperature, time, and stoichiometry of reagents. Over-oxidation can be a significant issue, so using a mild and selective oxidizing agent is crucial.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric oxygen.
-
Optimized Work-up: Use a gentle work-up procedure to avoid degradation of the product. This includes using dilute acids and bases for extraction and neutralization steps and avoiding excessive heat.
Purification
Q3: What are the recommended methods for purifying crude this compound?
The primary methods for purifying this compound are:
-
Column Chromatography: This is a highly effective method for separating this compound from both more and less polar impurities. Silica gel is a commonly used stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The polarity of the mobile phase can be adjusted to achieve optimal separation.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system can be an efficient purification method. The choice of solvent will depend on the solubility profile of this compound and its impurities.
-
Acid-Base Extraction: This technique can be used to separate the basic this compound from neutral or acidic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution. The this compound will be protonated and move to the aqueous layer. The aqueous layer is then basified, and the purified product is extracted back into an organic solvent.
Analytical Methods
Q4: Which analytical techniques are best suited for assessing the purity of this compound and identifying impurities?
Several analytical techniques are essential for quality control:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying this compound and its impurities. A reversed-phase C18 column is often used with a mobile phase of acetonitrile (B52724) and water (with additives like trifluoroacetic acid or formic acid to improve peak shape). A stability-indicating HPLC method can be developed to separate the main compound from its degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities, such as residual solvents and certain byproducts. The mass spectrometer provides structural information that aids in the identification of unknown impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying non-volatile impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the final product and for identifying and quantifying major impurities if their signals do not overlap with the product's signals.
Experimental Protocols
General Experimental Workflow for this compound Synthesis and Purification
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
Logical Relationship of Impurity Sources
This diagram shows the logical relationship between the different sources of impurities in the final this compound product.
Caption: Sources of impurities in this compound.
Technical Support Center: Purification of 6-Hydroxytropinone
Welcome to the technical support center for the purification of 6-Hydroxytropinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound using various techniques.
Column Chromatography Troubleshooting
Issue 1: Tailing or Streaking of this compound on a Silica (B1680970) Gel Column
-
Question: My this compound is showing significant tailing on the silica gel column, leading to poor separation and broad peaks. What is the cause and how can I fix it?
-
Answer: Tailing of basic compounds like this compound on a standard silica gel column is a common issue. The basic amine group in the tropane (B1204802) structure interacts strongly with the acidic silanol (B1196071) groups on the silica surface, causing the compound to "stick" and elute slowly and unevenly.
Solutions:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[1]
-
Recommended Modifiers: Typically, 0.5-2% of triethylamine (B128534) (Et₃N) or ammonia (B1221849) (NH₃) solution is added to the solvent system.
-
Example Solvent System: A common mobile phase for tropane alkaloids is a mixture of chloroform, methanol, and a basic modifier (e.g., Chloroform:Methanol:Ammonia 85:14:1).[1]
-
-
Use an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase.
-
Alumina (B75360) (basic or neutral): Alumina is a good alternative for the purification of basic compounds.[1]
-
Reverse-Phase Silica: For highly polar compounds, reverse-phase chromatography might be a suitable alternative.
-
-
Issue 2: Poor Separation of this compound from Impurities
-
Question: I am not achieving good separation between this compound and other impurities in my reaction mixture. How can I improve the resolution?
-
Answer: Achieving good separation requires careful optimization of your chromatographic conditions.
Solutions:
-
Optimize Solvent Polarity: The polarity of the eluting solvent is crucial. A solvent that is too polar will elute all compounds too quickly, while a non-polar solvent may not move your compound at all.
-
TLC Optimization: Before running a column, use Thin-Layer Chromatography (TLC) to test various solvent systems to find the one that gives the best separation. Aim for an Rf value of 0.2-0.3 for this compound for optimal column separation.
-
Solvent Gradient: Employing a solvent gradient, where the polarity of the mobile phase is gradually increased during the elution, can significantly improve the separation of compounds with different polarities. Start with a less polar solvent system and slowly increase the proportion of the more polar solvent.[2]
-
-
Check for Column Overloading: Overloading the column with too much crude material can lead to broad bands and poor separation. A general rule is to load an amount of crude material that is 1-5% of the mass of the silica gel.[1]
-
Sample Loading Technique: How the sample is loaded onto the column can impact separation.
-
Wet Loading: Dissolve the crude mixture in a minimal amount of the initial mobile phase. This is often the preferred method.
-
Dry Loading: If the compound is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel. Dissolve the compound in a suitable solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent to get a dry powder. This powder is then carefully added to the top of the column.
-
-
Recrystallization Troubleshooting
Issue 1: this compound Fails to Crystallize or Oils Out
-
Question: My purified this compound is not crystallizing from the solution and is instead forming an oil. What should I do?
-
Answer: Oiling out is a common problem, especially with compounds that have relatively low melting points or when the solution is cooled too quickly. The presence of impurities can also inhibit crystallization.
Solutions:
-
Ensure High Purity: Residual solvents or minor impurities can prevent crystal lattice formation. Ensure the starting material for recrystallization is of reasonable purity.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling often leads to the formation of an oil or very small crystals. After reaching room temperature, the flask can be placed in an ice bath to maximize yield.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches can provide a surface for nucleation to begin.
-
Seeding: Add a small crystal of pure this compound to the cooled solution to induce crystallization.
-
Solvent Selection: The choice of solvent is critical. For a polar compound like this compound, polar solvents or a mixture of a polar and a non-polar solvent are often used.
-
Consider solvents like ethanol, isopropanol, or acetone. A mixture of a solvent in which the compound is soluble (e.g., ethanol) and a non-solvent in which it is insoluble (e.g., hexane (B92381) or diethyl ether) can also be effective.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should be aware of during the purification of this compound?
-
A1: The impurities in your sample will largely depend on the synthetic route used. If this compound is synthesized via the Robinson-Schöpf reaction, potential impurities could include:
-
Unreacted Starting Materials: Such as succinaldehyde, methylamine, and acetonedicarboxylic acid.
-
Byproducts of the Mannich Reaction: Incomplete or side reactions can lead to various intermediates and byproducts.
-
Tropinone (B130398): If the hydroxylation step is incomplete, the precursor tropinone may be present.
-
Degradation Products: Tropane alkaloids can be susceptible to degradation under harsh pH or temperature conditions.
-
Q2: What is the recommended stationary phase for the column chromatography of this compound?
-
A2: Silica gel is the most commonly used stationary phase. However, due to the basic nature of this compound, it is crucial to use a mobile phase containing a basic modifier (like triethylamine or ammonia) to prevent peak tailing. Alternatively, neutral or basic alumina can be used as the stationary phase.
Q3: What are some suitable solvent systems for the recrystallization of this compound?
-
A3: As this compound is a polar molecule containing a hydroxyl and a ketone group, polar solvents are generally suitable for its recrystallization. Good starting points for solvent screening include:
-
Single Solvents: Ethanol, methanol, isopropanol, or acetone.
-
Solvent Mixtures: A common technique is to dissolve the compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol) and then add a "non-solvent" in which it is less soluble (e.g., n-hexane, diethyl ether) until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.
-
Q4: How can I monitor the purity of my this compound fractions during column chromatography?
-
A4: Thin-Layer Chromatography (TLC) is the most common and efficient method for monitoring the fractions. Spot a small amount of each collected fraction on a TLC plate, along with a spot of your crude mixture and a reference standard of pure this compound if available. Develop the plate in an appropriate solvent system and visualize the spots (e.g., under a UV lamp if the compound is UV-active, or using a staining agent like potassium permanganate). Combine the fractions that contain the pure compound.
Data Presentation
Table 1: General Solvent Systems for Tropane Alkaloid Column Chromatography
| Stationary Phase | Mobile Phase Components (Typical Ratios) | Modifier | Application Notes |
| Silica Gel | Chloroform:Methanol | 0.5-2% Ammonia or Triethylamine | The basic modifier is crucial to prevent peak tailing of the basic alkaloid. |
| Silica Gel | Dichloromethane (B109758):Methanol | 0.5-2% Ammonia or Triethylamine | A common alternative to chloroform-based systems. |
| Alumina (Neutral or Basic) | Ethyl Acetate:Hexane | Not always necessary | A good alternative to silica gel for basic compounds to avoid strong interactions. |
| Reverse-Phase C18 | Acetonitrile:Water with formic acid or TFA | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | Suitable for HPLC analysis and purification of polar compounds. |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., Chloroform:Methanol:Ammonia in ratios like 90:9:1, 85:14:1) to find a system that provides good separation and an Rf value of ~0.2-0.3 for this compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into a glass column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the silica bed.
-
Drain the solvent until the sample has entered the silica gel.
-
-
Elution:
-
Begin eluting the column with the mobile phase determined from the TLC analysis.
-
If using a gradient, start with a lower polarity solvent mixture and gradually increase the proportion of the more polar solvent (e.g., methanol).
-
-
Fraction Collection and Analysis:
-
Collect the eluate in a series of fractions.
-
Monitor the collected fractions by TLC to identify those containing the purified this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
Place a small amount of crude this compound in a test tube.
-
Add a few drops of a potential solvent (e.g., ethanol, isopropanol) and heat gently to see if the solid dissolves. The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and heat the mixture until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common this compound purification issues.
References
Technical Support Center: Byproducts of Tropinone Reduction Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the byproducts of tropinone (B130398) reduction reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of a tropinone reduction reaction?
The reduction of the ketone group at the C-3 position of tropinone yields two main products, which are diastereomers:
-
Tropine (B42219) (endo-tropanol): The hydroxyl group is in the axial position.
-
Pseudotropine (exo-tropanol): The hydroxyl group is in the equatorial position.[1][2]
The ratio of these two isomers is highly dependent on the reducing agent used and the reaction conditions. In biological systems, the stereospecific reduction is catalyzed by two distinct enzymes: tropinone reductase I (TRI) and tropinone reductase II (TRII), which produce tropine and pseudotropine, respectively.[1]
Q2: What are the common byproducts observed in the chemical reduction of tropinone?
The most commonly reported byproduct is nortropinone , which results from the N-demethylation of the tropinone starting material. Subsequent reduction of nortropinone can lead to the formation of nortropine (B26686) and pseudonortropine .
Q3: How do different reducing agents affect the stereoselectivity of the reaction (tropine vs. pseudotropine ratio)?
The choice of reducing agent significantly influences the diastereomeric ratio of the alcohol products.
-
Sodium Borohydride (B1222165) (NaBH₄): This is a commonly used reducing agent for tropinone. The reduction of tropinone with NaBH₄ typically yields a mixture of tropine and pseudotropine.[3] The exact ratio can be influenced by the solvent and temperature.
-
Lithium Aluminum Hydride (LiAlH₄): This is a more powerful reducing agent than NaBH₄. Computational studies and experimental evidence suggest that LiAlH₄ can also produce a mixture of tropine and pseudotropine. The steric bulk of the hydride reagent plays a role in the facial selectivity of the carbonyl attack.
-
Catalytic Hydrogenation: Using a metal catalyst like Raney nickel can lead to a high stereoselectivity for tropine, with very low amounts of pseudotropine being formed.[4]
Q4: Can N-demethylation occur during the reduction reaction?
Yes, N-demethylation is a known side reaction that can occur during the synthesis and reduction of tropinone, leading to the formation of nortropinone. While less common during standard hydride reductions, certain reaction conditions or the presence of specific reagents can promote this side reaction.
Troubleshooting Guides
Problem 1: Low yield of desired tropane (B1204802) alkaloids.
| Possible Cause | Suggested Solution |
| Incomplete reaction: Not all tropinone has been reduced. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure a sufficient molar excess of the reducing agent is used. - Increase the reaction time or temperature, but be mindful of potential side reactions. |
| Side reactions: Formation of significant amounts of byproducts. | - Optimize reaction conditions (temperature, solvent) to favor the desired product. - For high stereoselectivity towards tropine, consider catalytic hydrogenation. |
| Difficulties in product isolation: Loss of product during workup and purification. | - Use an appropriate extraction solvent (e.g., chloroform) to efficiently extract the basic tropane alkaloids from the aqueous phase. - Optimize the pH during the acid-base extraction to ensure the alkaloids are in their free base form for extraction into the organic layer. |
Problem 2: Unexpected byproducts are observed in the final product mixture.
| Possible Cause | Suggested Solution |
| N-demethylation: Presence of nortropinone, nortropine, or pseudonortropine. | - Use milder reaction conditions (lower temperature, shorter reaction time). - Consider using a less harsh reducing agent if N-demethylation is significant. - Purify the final product using column chromatography to separate the N-demethylated byproducts. |
| Contamination of starting material: Impurities in the initial tropinone. | - Ensure the purity of the starting tropinone using techniques like NMR or GC-MS before starting the reaction. - Purify the tropinone if necessary. |
Problem 3: Difficulty in separating tropine and pseudotropine.
| Possible Cause | Suggested Solution |
| Similar polarities: Tropine and pseudotropine are diastereomers with very similar physical properties. | - Column Chromatography: This is a common method for separating tropine and pseudotropine. A silica (B1680970) gel column with a suitable solvent system (e.g., a gradient of chloroform (B151607) and methanol (B129727) with a small amount of ammonia) can be effective. - Fractional Crystallization: In some cases, fractional crystallization of the free bases or their salts may be used to separate the isomers, although this can be challenging. |
Data Presentation
Table 1: Summary of Products and Byproducts in Tropinone Reduction
| Compound | Type | Formation Pathway | Notes |
| Tropine | Main Product | Reduction of the C-3 ketone (axial attack of hydride) | Diastereomer of pseudotropine. |
| Pseudotropine | Main Product | Reduction of the C-3 ketone (equatorial attack of hydride) | Diastereomer of tropine. |
| Nortropinone | Byproduct | N-demethylation of tropinone | Can be further reduced to nortropine and pseudonortropine. |
| Nortropine | Byproduct | Reduction of nortropinone | N-demethylated analog of tropine. |
| Pseudonortropine | Byproduct | Reduction of nortropinone | N-demethylated analog of pseudotropine. |
Experimental Protocols
Protocol 1: Reduction of Tropinone using Sodium Borohydride
This protocol is adapted from a published procedure for the reduction of tropinone.
Materials:
-
Tropinone
-
Methanol (reagent grade)
-
Sodium borohydride (NaBH₄)
-
Chloroform
-
Anhydrous sodium sulfate
-
Deionized water
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing solvent for TLC: Chloroform:Methanol:Ammonia (30:5:1 v/v/v)
-
Dragendorff's reagent for visualization
Procedure:
-
Dissolve 25 mg of tropinone in 15 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
While stirring, slowly add 25 mg of NaBH₄ to the solution.
-
Monitor the progress of the reaction by TLC. Spot the reaction mixture on a TLC plate alongside a tropinone standard. Develop the plate in the chloroform:methanol:ammonia solvent system and visualize with Dragendorff's reagent. The reaction is complete when the tropinone spot is no longer visible.
-
Once the reaction is complete, remove the flask from the ice bath and allow it to warm to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add 20 mL of deionized water and extract the aqueous layer with chloroform (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product mixture containing tropine and pseudotropine.
-
The crude product can be further purified by column chromatography on silica gel.
Protocol 2: Quantitative Analysis of Reaction Products by GC-MS
This protocol provides a general guideline for the quantitative analysis of the product mixture from a tropinone reduction.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for alkaloid analysis (e.g., Elite-5 or DB-5).
Sample Preparation:
-
Accurately weigh a known amount of the crude reaction product.
-
Dissolve the sample in a known volume of a suitable solvent (e.g., methanol or chloroform) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards of tropinone, tropine, and pseudotropine of known concentrations.
-
If available, use an internal standard (e.g., a structurally similar compound not present in the reaction mixture) and add a known amount to all samples and standards.
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 65 °C, ramp at 10 °C/min to 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) mode. Scan range of m/z 40-450.
Data Analysis:
-
Identify the peaks for tropinone, tropine, and pseudotropine in the chromatograms based on their retention times and mass spectra by comparing with the standards.
-
Construct calibration curves for each analyte by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.
-
Quantify the amounts of tropine and pseudotropine in the reaction sample using the calibration curves.
Visualizations
Caption: Reaction pathways in tropinone reduction.
Caption: Troubleshooting workflow for tropinone reduction.
References
- 1. Tropinone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Tropine Forming Tropinone Reductase Gene from Withania somnifera (Ashwagandha): Biochemical Characteristics of the Recombinant Enzyme and Novel Physiological Overtones of Tissue-Wide Gene Expression Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: 6-Hydroxytropinone Stability and Degradation
For researchers, scientists, and professionals in drug development, ensuring the stability and integrity of chemical compounds is paramount to the success of their experiments. This technical support center provides a comprehensive guide to the stability issues and degradation of 6-Hydroxytropinone, a key intermediate in the synthesis of various tropane (B1204802) alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a bicyclic alkaloid and a crucial precursor in the synthesis of pharmaceuticals like scopolamine, an anticholinergic drug. Its stability is critical because degradation can lead to the formation of impurities, reducing the yield and purity of the final product and potentially introducing compounds with altered biological activity.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main factors contributing to the degradation of this compound are exposure to moisture (hydrolysis), inappropriate pH conditions (acidic or basic), oxidizing agents, light (photodegradation), and elevated temperatures (thermal degradation).
Q3: How should this compound be properly stored to ensure its stability?
A3: To minimize degradation, this compound should be stored in argon-purged vials at -20°C and kept in a desiccated environment to prevent hygroscopic degradation. Regular stability monitoring via High-Performance Liquid Chromatography (HPLC) on a monthly basis is also recommended.
Q4: What is epimerization in the context of this compound, and how can it be prevented?
A4: Epimerization is a chemical change at one of several stereocenters in a molecule. For this compound, this can be a concern during synthesis, particularly in steps involving cyanohydrin formation and hydrolysis. Strict pH control is crucial to prevent epimerization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield in reactions | Degradation of this compound due to improper storage or handling. | - Ensure the compound has been stored under the recommended conditions (-20°C, desiccated, under argon). - Perform an HPLC analysis to check the purity of the starting material before use. |
| Sub-optimal reaction conditions (e.g., pH, temperature). | - Carefully monitor and control the pH of the reaction mixture, especially in aqueous solutions. - Optimize the reaction temperature; avoid excessive heat unless the protocol specifies it. | |
| Presence of unexpected impurities in the final product | Degradation of this compound during the reaction or workup. | - Analyze the impurity profile using techniques like LC-MS to identify potential degradation products. - Modify the workup procedure to minimize exposure to harsh conditions (e.g., strong acids/bases, high temperatures). |
| Epimerization of this compound. | - If epimerization is suspected, use chiral chromatography to separate and quantify the epimers. - Re-evaluate and optimize the pH and temperature of the reaction steps where epimerization is likely to occur. | |
| Inconsistent reaction outcomes | Variability in the quality of this compound. | - Source this compound from a reputable supplier and obtain a certificate of analysis. - Re-purify the starting material if necessary. |
| Presence of atmospheric moisture or oxygen. | - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. |
Degradation Pathways and Stability Data
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products. The following table summarizes the expected degradation behavior of this compound under various stress conditions.
| Stress Condition | Typical Reagents and Conditions | Expected Degradation Pathway | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, elevated temperature | Cleavage of the tropane ring structure. | To be determined through experimental analysis. |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, elevated temperature | Ring opening and potential epimerization. | To be determined through experimental analysis. |
| Oxidation | 3% - 30% H₂O₂, room temperature | Oxidation of the hydroxyl and amine functionalities. | N-oxides, and other oxidation products. |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light | Photolytic cleavage of bonds. | To be determined through experimental analysis. |
| Thermal Degradation | Dry heat (e.g., > 100°C) | Dehydration and decomposition. | Dehydration products, tropinone, tropane, tropine.[1] |
Note: The specific degradation products of this compound under hydrolytic, oxidative, and photolytic stress have not been extensively reported in the literature and would require experimental determination through forced degradation studies followed by analytical characterization (e.g., LC-MS, NMR).
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify its degradation products and assess its stability.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Take samples at various time points, neutralize with 1 M NaOH, and dilute for analysis.
-
Basic Degradation: To another aliquot, add an equal volume of 1 M NaOH. Heat under the same conditions as the acidic degradation. Neutralize samples with 1 M HCl before analysis.
-
Oxidative Degradation: Treat an aliquot of the stock solution with 30% H₂O₂ at room temperature. Monitor the reaction over time.
-
Photodegradation: Expose a solution of this compound in a quartz cuvette to UV light (e.g., in a photostability chamber). Also, expose a solid sample to the same light source.
-
Thermal Degradation: Place a solid sample of this compound in a temperature-controlled oven at a high temperature (e.g., 105°C) for a set duration.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method. Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify the mass of potential degradation products.
HPLC Method for Stability Indicating Assay
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) at a specific pH.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector at a wavelength determined by the UV spectrum of this compound and its degradation products, and/or a Mass Spectrometer.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Visualizing Workflows and Pathways
Logical Workflow for Troubleshooting Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
General Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always refer to the relevant safety data sheets (SDS) and conduct their own risk assessments before handling any chemical substances. The specific degradation products and pathways for this compound may vary depending on the exact experimental conditions.
References
troubleshooting 6-Hydroxytropinone crystallization
Welcome to the Technical Support Center for 6-Hydroxytropinone (B6363282) Crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
A1: this compound is a derivative of tropane (B1204802) alkaloids, typically appearing as a white to off-white solid.[1] Understanding its fundamental properties is crucial before attempting crystallization.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5932-53-6 | [1][2] |
| Molecular Formula | C₈H₁₃NO₂ | [1][2] |
| Molecular Weight | 155.19 g/mol | |
| Melting Point | 120-121 °C (lit.) | |
| Appearance | White to off-white solid | |
| LogP (Octanol/Water) | -0.217 (Calculated) | |
| Water Solubility (logS) | -0.41 (Calculated) |
Q2: Which solvents are suitable for dissolving this compound?
A2: this compound is soluble in a variety of organic solvents due to its polar functional groups. The choice of solvent is a critical first step in developing a crystallization protocol.
Table 2: Recommended Solvents for this compound
| Solvent | Class | Notes |
| Dichloromethane | Chlorinated | Good for initial dissolution. |
| Chloroform | Chlorinated | Similar to Dichloromethane. |
| Ethyl Acetate | Ester | A common choice for polar compounds. |
| Acetone | Ketone | Good solubilizer for ketones. |
| DMSO | Sulfoxide | High dissolving power, often used for stock solutions. |
For recrystallization, a solvent system where the compound is highly soluble when hot but sparingly soluble at cooler temperatures is ideal. Common mixtures for tropane alkaloids include heptane/dichloromethane.
Q3: What are the most common impurities I should expect in my crude this compound sample?
A3: Impurities can significantly hinder crystallization. For synthetic routes like the Robinson synthesis of tropinone (B130398) and its derivatives, impurities may include unreacted starting materials or byproducts from side reactions. If the synthesis involves reduction of a ketone, stereoisomers may also be present.
Crystallization Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of this compound.
Problem 1: No crystals form after cooling.
-
Possible Cause: The solution is not supersaturated. This can happen if too much solvent was used or the concentration of the compound is too low.
-
Solution:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites.
-
Add Seed Crystals: If available, add a tiny crystal of pure this compound to the solution.
-
Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Cool the solution again to attempt crystallization.
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease solubility.
-
Problem 2: The compound separates as an oil, not crystals ("oiling out").
-
Possible Cause: The solution is becoming supersaturated at a temperature above the melting point of your compound (or the melting point of an impure mixture). This is a common issue when a solution cools too quickly or when significant impurities are present.
-
Solution:
-
Re-dissolve and Slow Cooling: Reheat the solution to dissolve the oil. Add a small amount of additional solvent (1-2 mL) and allow it to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.
-
Change Solvent System: The initial solvent may be too good a solvent. Try a solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not). Dissolve the compound in a minimum of the hot "good" solvent and add the "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point). Reheat to clarify and then cool slowly.
-
Purify the Sample: Oiling out is often caused by impurities that depress the melting point. Consider purifying the crude material first using column chromatography or an acid-base extraction.
-
Experimental Workflows and Protocols
General Purification and Crystallization Workflow
The following diagram outlines a general workflow for purifying and crystallizing crude this compound.
Caption: General workflow for this compound purification and crystallization.
Troubleshooting Logic for Failed Crystallization
This diagram provides a logical path to follow when initial crystallization attempts fail.
Caption: Troubleshooting workflow for when this compound fails to crystallize.
Protocol: General Recrystallization for a Tropane Alkaloid Derivative
This protocol is a general guideline and should be optimized for this compound based on small-scale trials.
-
Solvent Selection: In a small test tube, add ~20-30 mg of crude this compound. Add a potential solvent (e.g., ethyl acetate, or a heptane/dichloromethane mixture) dropwise at room temperature. A good solvent will not dissolve the compound well at room temperature. Heat the test tube in a water bath; a suitable solvent will dissolve the compound completely upon heating.
-
Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate with a water bath). Add just enough hot solvent to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration. Use a pre-warmed funnel and filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop, insulated from the surface with a few paper towels or a cork ring. Crystal formation should begin as the solution cools. Avoid disturbing the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least an hour to maximize the precipitation of the compound from the solution.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent (the same solvent used for crystallization) to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent. Characterize the final product by measuring its melting point and using analytical techniques like NMR or GC-MS to confirm purity.
References
Technical Support Center: Synthesis of 6-Hydroxytropinone
Welcome to the technical support center for the synthesis of 6-Hydroxytropinone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of this tropane (B1204802) alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method for the synthesis of this compound involves a two-step process starting from tropinone (B130398). The first step is the formation of a tropinone enol acetate (B1210297), which is then oxidized using lead tetraacetate to yield 6-acetoxytropinone. The subsequent step involves the hydrolysis of the acetate group to afford the desired this compound.
Q2: What are the primary side reactions to be aware of during this synthesis?
The main side reactions of concern are:
-
Over-oxidation: During the lead tetraacetate oxidation step, the desired 6-acetoxytropinone can be further oxidized, leading to undesired byproducts.
-
Incomplete Hydrolysis: In the final step, if the hydrolysis of 6-acetoxytropinone is not complete, the final product will be contaminated with this intermediate.
-
Ring-Opening Rearrangement: Under certain conditions, this compound can undergo a rearrangement reaction, leading to a ring-opened product.
-
Formation of Isomeric Impurities: Depending on the synthetic route, other structural isomers may be formed as impurities.
Q3: How can I minimize the formation of over-oxidation products?
Careful control of the reaction conditions during the lead tetraacetate oxidation is crucial. This includes maintaining the recommended reaction temperature and monitoring the reaction progress closely to avoid prolonged reaction times. Using the correct stoichiometry of the oxidizing agent is also critical.
Q4: What should I do if I observe incomplete hydrolysis of 6-acetoxytropinone?
If you suspect incomplete hydrolysis, you can try extending the reaction time or adjusting the pH of the reaction mixture. Ensuring adequate mixing is also important for a complete reaction. Monitoring the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the point of complete conversion.
Q5: How can I purify the final this compound product?
Chromatographic techniques are generally effective for the purification of this compound. Column chromatography using silica (B1680970) gel is a common method. The choice of solvent system for elution will depend on the specific impurities present but a gradient of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like methanol (B129727) or ethyl acetate) is a good starting point.
Troubleshooting Guides
Issue 1: Low Yield of 6-Acetoxytropinone in the Oxidation Step
| Possible Cause | Suggested Solution |
| Incomplete formation of the tropinone enol acetate. | Ensure the reaction conditions for the enol acetate formation are optimal. This includes using a suitable acetylating agent and base, and ensuring anhydrous conditions if necessary. |
| Degradation of lead tetraacetate. | Use fresh, high-quality lead tetraacetate. The reagent can degrade upon exposure to moisture. |
| Suboptimal reaction temperature. | Maintain the recommended temperature for the oxidation reaction. Deviations can lead to either a sluggish reaction or the formation of side products. |
| Incorrect stoichiometry of reagents. | Carefully measure and use the correct molar ratios of the tropinone enol acetate and lead tetraacetate as specified in the protocol. |
Issue 2: Presence of Multiple Spots on TLC after Hydrolysis
| Possible Cause | Suggested Solution |
| Incomplete hydrolysis. | As mentioned in the FAQs, extend the reaction time or adjust the pH. Confirm completion with TLC analysis. |
| Formation of side products. | If additional spots are observed, it indicates the presence of impurities. These could be unreacted starting material, the intermediate 6-acetoxytropinone, or other byproducts. Proceed with a thorough purification step, such as column chromatography. |
| Degradation of the product. | This compound may be sensitive to harsh pH conditions or high temperatures. Ensure the hydrolysis conditions are not overly aggressive. |
Quantitative Data Summary
The following table summarizes typical yields and reaction conditions. Please note that actual results may vary depending on the specific experimental setup and scale.
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Enol Acetate Formation | Tropinone | Acetic Anhydride (B1165640), Perchloric Acid | Acetic Anhydride | 0 - 25 | 0.5 | Not isolated |
| Oxidation | Tropinone Enol Acetate | Lead Tetraacetate | Benzene | Reflux | 2 | ~50-60 (of 6-acetoxytropinone) |
| Hydrolysis | 6-Acetoxytropinone | Aqueous Acid (e.g., HCl) | Water | 25 - 50 | 1 - 3 | >90 |
Experimental Protocols
Synthesis of 6-Acetoxytropinone
-
Enol Acetate Formation: Tropinone is dissolved in acetic anhydride at 0°C. A catalytic amount of perchloric acid is added, and the mixture is stirred for 30 minutes, allowing it to warm to room temperature.
-
Oxidation: The freshly prepared tropinone enol acetate solution is added to a suspension of lead tetraacetate in dry benzene. The mixture is heated to reflux for approximately 2 hours.
-
Work-up: After cooling, the reaction mixture is filtered to remove lead salts. The filtrate is washed with a sodium bicarbonate solution and then with water. The organic layer is dried over a suitable drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield crude 6-acetoxytropinone.
Hydrolysis of 6-Acetoxytropinone to this compound
-
Hydrolysis: The crude 6-acetoxytropinone is dissolved in dilute hydrochloric acid. The solution is stirred at room temperature or gently warmed for 1-3 hours until the hydrolysis is complete (monitored by TLC).
-
Work-up: The reaction mixture is cooled and the pH is carefully adjusted to be basic using a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate). The aqueous layer is then extracted multiple times with an organic solvent (e.g., chloroform (B151607) or dichloromethane).
-
Purification: The combined organic extracts are dried and the solvent is evaporated. The resulting crude this compound can be further purified by column chromatography on silica gel.
Visualizing the Synthesis and Potential Side Reactions
Caption: Synthetic pathway to this compound and key side reactions.
This technical support guide provides a foundational understanding of the synthesis of this compound and the common challenges that may be encountered. For more detailed information, consulting the primary literature is recommended.
Technical Support Center: Purification of 6-Hydroxytropinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxytropinone. The following sections detail methods for removing solvent impurities and offer solutions to common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing solvent impurities from this compound samples?
A1: The primary methods for removing residual solvents and other impurities from this compound, a polar tropane (B1204802) alkaloid, include recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity. For volatile organic compounds, drying under high vacuum, possibly with gentle heating, is a crucial final step.
Q2: How can I determine the level of solvent impurities in my this compound sample?
A2: The most common and regulatory-accepted method for quantifying residual solvents in pharmaceutical compounds is Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS).[1] This technique is highly sensitive and can identify and quantify a wide range of volatile organic compounds. Guidelines such as the International Council for Harmonisation (ICH) Q3C and the United States Pharmacopeia (USP) <467> provide classifications and acceptable limits for various solvents.
Q3: What are the potential sources of impurities in a this compound sample?
A3: Impurities in a this compound sample can originate from several sources:
-
Synthesis: Unreacted starting materials, byproducts, and reagents from the synthesis process. For instance, in a Robinson-Schöpf type synthesis of the tropinone (B130398) core, precursors like succinaldehyde (B1195056) and methylamine, or their derivatives, could be present.[2][3][4]
-
Extraction and Work-up: Solvents used during the extraction and purification of the crude product are a major source of impurities.
-
Degradation: this compound, like other tropane alkaloids, can be susceptible to degradation, especially at high temperatures or under strongly basic or acidic conditions, leading to hydrolysis or other rearrangements.
Q4: Is this compound stable during purification?
A4: Tropane alkaloids can be sensitive to pH and temperature. They are generally more stable in slightly acidic conditions. Prolonged exposure to strong bases or high temperatures should be avoided to prevent degradation, such as hydrolysis of ester groups if present in related structures, or other rearrangements.[5]
Troubleshooting Guides
Recrystallization
Problem: My this compound sample oils out or does not crystallize.
-
Possible Cause: The presence of impurities, excess solvent, or an inappropriate solvent system can inhibit crystallization.
-
Solution:
-
Ensure Dryness: Make sure the initial sample is as dry as possible. Residual solvents can significantly hinder crystallization. Use a high vacuum to remove any volatile solvents.
-
Solvent Screening: The choice of solvent is critical. For this compound, which is a polar molecule, polar solvents should be tested. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Consider solvent systems such as ethanol/water, acetone/water, or mixtures of a good solvent (e.g., methanol (B129727), ethanol) with an anti-solvent (e.g., ethyl acetate, hexane).
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface, or add a seed crystal of pure this compound.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small, impure crystals.
-
Problem: The recovery of this compound after recrystallization is very low.
-
Possible Cause: Too much solvent was used, the compound is too soluble in the cold solvent, or premature crystallization occurred during hot filtration.
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Optimize Solvent System: If solubility in the cold solvent is too high, a different solvent or a solvent/anti-solvent system may be required.
-
Prevent Premature Crystallization: During hot gravity filtration (if performed to remove insoluble impurities), preheat the funnel and filter paper to prevent the solution from cooling and crystallizing prematurely.
-
Concentrate the Mother Liquor: If significant product remains in the filtrate (mother liquor), you can try to recover more by evaporating some of the solvent and cooling again to obtain a second crop of crystals, although this crop may be less pure.
-
Column Chromatography
Problem: this compound is not separating from impurities on the silica (B1680970) gel column.
-
Possible Cause: The mobile phase (eluent) polarity is either too high or too low, or the stationary phase is not appropriate.
-
Solution:
-
Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system before running the column. For a polar compound like this compound on a silica gel (normal phase) column, a polar mobile phase will be required. Start with a less polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and gradually increase the polarity by adding a more polar solvent like methanol.
-
Use a Gradient: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often more effective than an isocratic (constant polarity) elution for separating compounds with a range of polarities.
-
Consider Reversed-Phase Chromatography: If separation on silica gel is poor, consider using a reversed-phase stationary phase (e.g., C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures), often with a pH modifier like formic acid or acetic acid.
-
Problem: this compound is tailing or streaking on the column.
-
Possible Cause: As a basic compound (amine), this compound can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to poor peak shape.
-
Solution:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%) or ammonia, to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (B75360) (basic or neutral), or a deactivated silica gel.
-
Do Not Overload the Column: Overloading the column with too much sample can also lead to tailing. Ensure you are using an appropriate amount of sample for the size of your column.
-
Data Presentation
The effectiveness of a purification method should be quantitatively assessed. The following table provides a template for recording and comparing data before and after purification.
| Parameter | Before Purification | After Recrystallization | After Column Chromatography |
| Appearance | e.g., Yellowish oil | e.g., White crystalline solid | e.g., Colorless solid |
| Purity (by HPLC/GC) | e.g., 85% | e.g., 98.5% | e.g., 99.2% |
| Residual Solvents (by HS-GC-MS) | |||
| e.g., Dichloromethane | e.g., 5000 ppm | e.g., 200 ppm | e.g., 50 ppm |
| e.g., Ethyl Acetate | e.g., 8000 ppm | e.g., 400 ppm | e.g., 100 ppm |
| e.g., Methanol | e.g., 3500 ppm | e.g., 150 ppm | e.g., 50 ppm |
| Yield (%) | N/A | e.g., 75% | e.g., 60% |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This is a general protocol and may require optimization for your specific sample.
-
Solvent Selection:
-
Place a small amount of crude this compound (approx. 20-30 mg) into several test tubes.
-
Add a small amount (0.5-1 mL) of different solvents or solvent mixtures (e.g., ethanol, methanol, acetone, ethyl acetate, ethanol/water, acetone/water) to each test tube.
-
Observe the solubility at room temperature. A suitable solvent will not dissolve the compound well at this stage.
-
Gently heat the test tubes in a water bath. A good solvent will completely dissolve the compound when hot.
-
Allow the clear solutions to cool to room temperature and then in an ice bath. The best solvent will yield a good quantity of crystals upon cooling.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.
-
If the solution is colored or contains insoluble impurities, perform a hot gravity filtration.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under high vacuum.
-
Protocol 2: Column Chromatography of this compound
This protocol describes a standard normal-phase column chromatography procedure.
-
Preparation:
-
Select a glass column of appropriate size for the amount of sample to be purified.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Equilibrate the column by running the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the initial mobile phase or a slightly more polar solvent if it is not soluble.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent. Load the dry, impregnated silica gel onto the top of the column.
-
-
Elution:
-
Begin eluting the column with a mobile phase of low polarity (e.g., 100% dichloromethane or a mixture of hexane (B92381) and ethyl acetate).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.
-
Remember to add a basic modifier like triethylamine (0.1-1%) to the mobile phase to prevent tailing.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in a series of fractions.
-
Analyze the fractions by TLC to identify those containing the purified this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for column chromatography purification.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Page loading... [guidechem.com]
- 3. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 4. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Pharmacological Guide: 6-Hydroxytropinone vs. Scopolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of 6-Hydroxytropinone and the well-characterized antimuscarinic agent, scopolamine (B1681570). While scopolamine's pharmacology is extensively documented, data on this compound is limited. This comparison summarizes the available experimental data to highlight their known pharmacological profiles, potential mechanisms of action, and areas requiring further investigation.
Overview and Chemical Structures
This compound is a tropane (B1204802) alkaloid, a class of bicyclic organic compounds. It is a derivative of tropinone (B130398) and is structurally related to other pharmacologically active tropane alkaloids.
Scopolamine is a well-known tropane alkaloid naturally found in plants of the Solanaceae family. It is widely used in medicine for its anticholinergic properties, particularly for the prevention of motion sickness and postoperative nausea and vomiting.
| Compound | Chemical Structure |
| This compound |
|
| Scopolamine |
|
Mechanism of Action and Receptor Binding
Scopolamine: A Non-Selective Muscarinic Antagonist
Scopolamine exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). It displays a high affinity for all five subtypes of muscarinic receptors (M1-M5), thereby non-selectively blocking the actions of acetylcholine in the central and peripheral nervous systems. This blockade of parasympathetic nerve impulses leads to its various therapeutic and side effects.
This compound: An Undetermined Profile
The precise mechanism of action for this compound has not been fully elucidated, and there is a lack of direct experimental data on its binding affinity for muscarinic receptors. However, its structural similarity to other tropane alkaloids suggests a potential interaction with mAChRs.
It has been noted that N-methylation in tropane alkaloids can significantly influence their affinity for muscarinic receptors. One study on a related compound, 6β-acyloxynortropane, showed that N-methylation, a feature present in this compound, greatly reduced its affinity for muscarinic receptors[1]. This suggests that this compound may have a different receptor binding profile compared to non-methylated tropane alkaloids.
Some research also suggests that this compound may have analgesic and cognitive-enhancing properties, potentially through modulation of dopaminergic and serotonergic systems, but these effects and their underlying mechanisms require further investigation.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the available quantitative data on the receptor binding affinities of scopolamine. No direct experimental binding data for this compound at muscarinic receptors is currently available in the public domain.
Table 1: Muscarinic Receptor Binding Affinities of Scopolamine
| Receptor Subtype | Ligand | Kd (nM) | Cell Line | Reference |
| M1 | Scopolamine | 1.1 | CHO | --INVALID-LINK-- |
| M2 | Scopolamine | 1.9 | CHO | --INVALID-LINK-- |
| M3 | Scopolamine | 1.0 | CHO | --INVALID-LINK-- |
| M4 | Scopolamine | 2.0 | CHO | --INVALID-LINK-- |
| M5 | Scopolamine | 1.3 | CHO | --INVALID-LINK-- |
Kd (Equilibrium Dissociation Constant): A measure of the affinity of a ligand for a receptor. A lower Kd value indicates a higher binding affinity.
Note: The data presented for scopolamine is from a single study for consistency. Values may vary between different studies and experimental conditions.
Pharmacological Effects
The differing receptor binding profiles of scopolamine and the inferred profile of this compound would be expected to result in distinct pharmacological effects.
Table 2: Comparison of Pharmacological Effects
| Pharmacological Effect | Scopolamine | This compound |
| Central Nervous System | Sedation, amnesia, confusion, delirium (at higher doses), antiemetic (motion sickness). | Potential cognitive-enhancing and analgesic effects have been suggested, but are not well-characterized. |
| Peripheral Nervous System | Mydriasis (pupil dilation), cycloplegia (paralysis of accommodation), dry mouth, reduced sweating, tachycardia, decreased gastrointestinal motility. | Effects on the peripheral nervous system are not well-documented. |
| Therapeutic Uses | Prevention of motion sickness, postoperative nausea and vomiting, mydriatic and cycloplegic agent. | Not currently used therapeutically. Potential applications are under investigation. |
Experimental Protocols
To further elucidate and compare the pharmacological effects of this compound and scopolamine, the following experimental protocols are recommended.
In Vitro Radioligand Binding Assay
This assay is crucial to determine the binding affinity of this compound for muscarinic receptor subtypes and to directly compare it with scopolamine.
Objective: To determine the equilibrium dissociation constant (Kd) or inhibition constant (Ki) of this compound and scopolamine at human M1-M5 muscarinic receptors.
Methodology:
-
Cell Culture and Membrane Preparation: Use Chinese Hamster Ovary (CHO) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors. Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Radioligand: Use a high-affinity muscarinic antagonist radioligand, such as [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB).
-
Competition Binding Assay: Incubate cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound (this compound or scopolamine).
-
Separation and Counting: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Assessment of Anticholinergic Effects
Animal models are essential for evaluating the physiological and central nervous system effects of these compounds.
Objective: To compare the in vivo anticholinergic effects of this compound and scopolamine on peripheral and central functions.
Methodology (Locomotor Activity Test):
-
Animals: Use male Wistar rats or C57BL/6 mice.
-
Drug Administration: Administer various doses of this compound, scopolamine, or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Apparatus: Use an open-field arena equipped with automated photobeam detection systems to measure horizontal and vertical activity.
-
Procedure: Place the animal in the center of the open field immediately after drug administration and record locomotor activity for a specified period (e.g., 60 minutes).
-
Data Analysis: Analyze parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena. Compare the dose-response effects of the two compounds.
Signaling Pathways
Scopolamine, as a muscarinic antagonist, blocks the signaling pathways initiated by acetylcholine binding to muscarinic receptors. These pathways are G-protein coupled and can lead to either the inhibition of adenylyl cyclase or the stimulation of phospholipase C, depending on the receptor subtype. The effect of this compound on these pathways is currently unknown.
Conclusion and Future Directions
This comparative guide highlights the significant gaps in our understanding of the pharmacological effects of this compound, particularly in contrast to the well-defined profile of scopolamine. While scopolamine is a potent, non-selective muscarinic antagonist, the available evidence for this compound is indirect and suggests a potentially different, and likely weaker, interaction with muscarinic receptors.
Future research should prioritize:
-
Direct determination of the receptor binding profile of this compound at a wide range of receptors, including all muscarinic subtypes, as well as nicotinic, dopaminergic, and serotonergic receptors.
-
In vitro functional assays to characterize this compound as an agonist, antagonist, or allosteric modulator at its target receptors.
-
Comprehensive in vivo studies in animal models to systematically evaluate its effects on the central and peripheral nervous systems, and to validate its potential therapeutic applications in analgesia and cognitive enhancement.
Such studies are essential to fully understand the pharmacological properties of this compound and to assess its potential as a novel therapeutic agent.
References
Comparative Analysis of Tropane Alkaloid Toxicity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the toxicological profiles of tropane (B1204802) alkaloids is critical for both therapeutic development and risk assessment. This guide provides a comparative analysis of the toxicity of three prominent tropane alkaloids: atropine, scopolamine, and cocaine. The information is presented to facilitate objective comparison, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying toxic mechanisms.
Quantitative Toxicity Data
The acute toxicity of tropane alkaloids is most commonly expressed as the median lethal dose (LD50), the dose required to kill half the members of a tested population. The following table summarizes the LD50 values for atropine, scopolamine, and cocaine across various animal models and routes of administration.
| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Atropine | Rat | Oral | 500 | [1][2][3][4] |
| Rat | Intravenous | 73 | [2] | |
| Rat | Intramuscular | 920 | ||
| Rat | Subcutaneous | 250 | ||
| Mouse | Oral | 75 | ||
| Rabbit | Oral | 600 | ||
| Scopolamine | Rat | Oral | 1270 | |
| Rat | Subcutaneous | 296 | ||
| Mouse | Oral | 1880 | ||
| Mouse | Subcutaneous | 1650 | ||
| Cocaine | Mouse | Intraperitoneal | 95.1 | |
| Rat | Intravenous | 17.5 | ||
| Dog | Intravenous | 21 |
Toxicological Mechanisms and Signaling Pathways
The toxicity of these tropane alkaloids stems from their interference with critical signaling pathways in the nervous system.
Atropine and Scopolamine: These alkaloids are competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs). By blocking these receptors, they inhibit the effects of the neurotransmitter acetylcholine. This antagonism in the central and peripheral nervous systems leads to a range of anticholinergic effects, which, at toxic doses, can result in delirium, hallucinations, and cardiovascular collapse.
Cocaine: The primary mechanism of cocaine's toxicity is the blockade of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, causing overstimulation of postsynaptic receptors. This overstimulation is responsible for the psychostimulant, cardiovascular, and other toxic effects of cocaine. At higher concentrations, cocaine can also block sodium and potassium channels in the heart, contributing to its cardiotoxicity.
Experimental Protocols
The determination of acute toxicity and the quantification of tropane alkaloids are fundamental procedures in toxicological research. Below are generalized experimental workflows for these processes.
Determination of LD50 (Up-and-Down Procedure - UDP)
The Up-and-Down Procedure is a method for determining the LD50 that uses fewer animals than traditional methods.
Methodology:
-
Dose Selection: An initial dose is selected based on available data or preliminary range-finding studies. A dose progression factor (e.g., 1.5-2.0) is also chosen.
-
Animal Dosing: A single animal is dosed with the selected amount of the tropane alkaloid.
-
Observation: The animal is observed for a defined period (typically 48 hours) for signs of toxicity and mortality.
-
Dose Adjustment:
-
If the animal survives, the dose for the next animal is increased by the predetermined factor.
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
-
Iteration: This process is continued until a specified number of dose reversals (a survival followed by a death, or vice versa) have occurred.
-
LD50 Calculation: The LD50 and its confidence interval are then calculated using statistical methods, such as the maximum likelihood method.
Quantification of Tropane Alkaloids in Biological Samples
Accurate quantification of tropane alkaloids in biological matrices (e.g., plasma, urine) is essential for pharmacokinetic and toxicokinetic studies. A common and highly sensitive method involves Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Methodology:
-
Sample Preparation: Biological samples are pre-treated, which may include centrifugation to remove particulates and addition of an internal standard.
-
Solid-Phase Extraction (SPE):
-
Conditioning: The SPE cartridge is conditioned with an appropriate solvent (e.g., methanol).
-
Equilibration: The cartridge is equilibrated with a solution that mimics the sample matrix (e.g., acidified water).
-
Loading: The pre-treated sample is loaded onto the SPE cartridge. The tropane alkaloids bind to the sorbent material.
-
Washing: The cartridge is washed with a solvent to remove interfering substances.
-
Elution: The purified tropane alkaloids are eluted from the cartridge using a specific solvent.
-
-
Analysis by HPLC-MS/MS:
-
The eluate is injected into the HPLC system, where the tropane alkaloids are separated from other components based on their physicochemical properties.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass-to-charge ratio of the parent and fragment ions are used for highly specific and sensitive quantification of the tropane alkaloids.
-
This guide provides a foundational comparative analysis of the toxicity of atropine, scopolamine, and cocaine. Researchers are encouraged to consult the primary literature for more detailed information specific to their research interests. The provided methodologies and visualizations offer a framework for understanding and further investigating the complex toxicology of this important class of alkaloids.
References
Navigating the Analytical Landscape: A Comparative Guide to HPLC Methods for 6-Hydroxytropinone Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 6-Hydroxytropinone, a key tropane (B1204802) alkaloid, is crucial for various stages of research and development. High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical technique for this purpose. This guide provides a comparative overview of HPLC-based methods, offering insights into their performance and the experimental data supporting their application. While specific validated HPLC methods solely for this compound are not extensively documented in publicly available literature, this guide draws comparisons from validated methods for closely related and structurally similar tropane alkaloids, primarily atropine (B194438) and scopolamine (B1681570), to provide a robust framework for method development and selection.
Performance Comparison of Analytical Methods
The selection of an analytical method hinges on its performance characteristics. Key validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision are critical in determining a method's suitability for a specific application. Below is a summary of these parameters from validated HPLC and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methods for tropane alkaloids.
Table 1: Performance Characteristics of a Validated HPLC-UV Method for Tropane Alkaloids (Atropine and Scopolamine)
| Validation Parameter | Atropine | Scopolamine |
| Linearity Range | 4 - 400 µg/mL[1] | 0.8 - 80 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] | > 0.99[1] |
| Limit of Detection (LOD) | 5.15 µg/mL[1] | 1.92 µg/mL |
| Limit of Quantification (LOQ) | 17.4 µg/mL | 6.4 µg/mL |
| Accuracy (Recovery) | 97.3 - 103.0% | 97.3 - 103.0% |
| Precision (RSD) | Not explicitly stated | Not explicitly stated |
Table 2: Performance Characteristics of a Validated µ-QuEChERS-HPLC-MS/MS Method for Tropane Alkaloids (Atropine and Scopolamine)
| Validation Parameter | Atropine | Scopolamine |
| Linearity Range | 2.5 - 2500 ng/g | 2.5 - 2500 ng/g |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Method Detection Limit (MDL) | 0.7 ng/g | 0.6 ng/g |
| Method Quantification Limit (MQL) | 2.3 ng/g | 2.2 ng/g |
| Accuracy (Recovery) | 90 - 100% | 93 - 95% |
| Precision (RSD) | ≤ 12% | ≤ 13% |
Experimental Protocols
Detailed methodologies are essential for replicating and adapting analytical methods. The following sections outline the experimental protocols for the compared HPLC-UV and µ-QuEChERS-HPLC-MS/MS methods.
HPLC-UV Method for Tropane Alkaloids
This method is suitable for the simultaneous determination of hyoscyamine (B1674123) (a stereoisomer of atropine) and scopolamine.
-
Sample Preparation: A simple and rapid extraction method is employed for purified alkaloid extracts from plant material. While specific details of the extraction are not provided in the snippet, it is highlighted as being convenient for HPLC analysis.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: An acidic aqueous acetonitrile (B52724) mobile phase.
-
Flow Rate: Not explicitly stated.
-
Detection: UV detection at 204 nm.
-
µ-QuEChERS-HPLC-MS/MS Method for Tropane Alkaloids
This method presents an optimized and miniaturized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for the determination of atropine and scopolamine in leafy vegetable samples.
-
Sample Preparation (µ-QuEChERS):
-
0.1 g of lyophilized sample is hydrated with 0.5 mL of water.
-
The sample is spiked with an internal standard solution.
-
Extraction is performed with an appropriate solvent.
-
A cleanup step using dispersive solid-phase extraction (d-SPE) is employed.
-
The final extract is reconstituted in the injection solvent.
-
-
Chromatographic Conditions (HPLC-MS/MS):
-
Injection Solvent: Methanol-water (50:50, v/v) or acetonitrile-water (50:50, v/v) have been shown to provide good results.
-
Further details on the column, mobile phase composition, and gradient are not specified in the provided snippets but would be typical for reversed-phase separation of polar compounds.
-
Visualizing the Workflow and Method Comparison
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: A generalized workflow for the development and validation of an HPLC method.
References
A Comparative Guide to the Enantioselective Synthesis and Analysis of 6-Hydroxytropinone
For researchers and professionals in drug development, the stereochemistry of bioactive molecules is of paramount importance. 6-Hydroxytropinone (B6363282), a functionalized tropane (B1204802) alkaloid, serves as a valuable chiral building block for the synthesis of various pharmaceutical agents. Its enantiomers can exhibit distinct pharmacological and toxicological profiles, necessitating robust methods for their stereoselective synthesis and analysis. This guide provides a comparative overview of chemoenzymatic and biocatalytic approaches for the enantioselective synthesis of this compound, alongside analytical techniques for the determination of its enantiomeric purity.
Enantioselective Synthesis of this compound: A Comparative Overview
The asymmetric synthesis of this compound can be approached through several strategies, primarily falling into two categories: chemoenzymatic methods utilizing chiral auxiliaries or catalysts, and biocatalytic methods employing enzymes for stereoselective transformations.
Chemoenzymatic Synthesis: Mannich-Type Condensation
A classical yet effective approach to the tropane skeleton is the Mannich-type reaction. An enantioselective variant for the synthesis of (1S,5S,6R)-6-hydroxytropinone has been developed, which relies on the condensation of a chiral dialdehyde (B1249045) with methylamine (B109427) and an acetone (B3395972) derivative.
Experimental Protocol: Enantioselective Mannich-Type Condensation [1]
-
Preparation of (2R)-hydroxy-1,4-butanedial: The chiral dialdehyde is prepared from a suitable chiral precursor, such as tert-butyl (R)-3-hydroxy-4-pentenoate.
-
One-Pot Mannich Reaction: Acetonedicarboxylic acid, methylamine hydrochloride, and (2R)-hydroxy-1,4-butanedial are reacted in a one-pot synthesis.
-
Purification: The resulting (1S,5S,6R)-6-hydroxytropinone is purified by column chromatography.
Biocatalytic Synthesis: Enzymatic Kinetic Resolution
Biocatalysis offers a green and highly selective alternative for obtaining enantiopure compounds. One common biocatalytic method is the kinetic resolution of a racemic mixture, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. While a direct kinetic resolution of this compound is not extensively documented, the principle can be applied to a suitable precursor, such as a racemic alcohol, using lipases.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (General Procedure) [1]
-
Reaction Setup: A racemic alcohol precursor is dissolved in an appropriate organic solvent (e.g., pentane).
-
Acyl Donor Addition: An acyl donor, such as vinyl acetate, is added to the mixture.
-
Enzyme Addition: An immobilized lipase (B570770), for example, Pseudomonas cepacia lipase (PS-C), is added to initiate the reaction.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored for conversion (typically to around 50%).
-
Separation: After the reaction, the enzyme is filtered off. The acylated enantiomer and the unreacted alcohol enantiomer are then separated by column chromatography.
Comparison of Synthetic Methods
| Feature | Chemoenzymatic (Mannich-Type) | Biocatalytic (Kinetic Resolution) |
| Stereocontrol | Substrate-controlled | Enzyme-controlled |
| Starting Material | Chiral, non-racemic | Racemic |
| Theoretical Max. Yield | 100% | 50% for one enantiomer |
| Key Reagents | Chiral dialdehyde, acetonedicarboxylic acid | Racemic precursor, lipase, acyl donor |
| Advantages | High theoretical yield, direct synthesis | High enantioselectivity, mild reaction conditions |
| Disadvantages | Requires synthesis of a chiral precursor | Maximum 50% yield for the desired enantiomer |
Analysis of this compound Enantiomers
The determination of the enantiomeric excess (e.e.) of a chiral compound is crucial to validate the success of an enantioselective synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common and reliable techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers. The choice of the chiral stationary phase is critical for achieving separation. For tropane alkaloids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD), are often effective.
General Experimental Protocol: Chiral HPLC of Tropane Alkaloids
-
Column: Chiralcel® OD-H (or similar polysaccharide-based column)
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol, ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape for basic compounds.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210-230 nm).
-
Temperature: Ambient or controlled (e.g., 25 °C).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be used for the analysis of tropane alkaloids. For chiral separation, a capillary column coated with a chiral stationary phase is required. Derivatization of the hydroxyl and amine groups to more volatile and less polar derivatives (e.g., trimethylsilyl (B98337) ethers) is often necessary to improve chromatographic performance.[2]
General Experimental Protocol: Chiral GC-MS of Tropane Alkaloids [2]
-
Derivatization: The sample containing this compound is treated with a silylating agent (e.g., BSTFA) to convert the hydroxyl group to a trimethylsilyl ether.
-
GC Column: A capillary column with a chiral stationary phase (e.g., a cyclodextrin-based column).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape.
-
Injection: Split or splitless injection depending on the concentration.
-
Detection: Mass spectrometry (MS) for identification and quantification.
Comparison of Analytical Methods
| Feature | Chiral HPLC | Chiral GC-MS |
| Sample State | Liquid | Gas (requires volatility) |
| Derivatization | Often not required | Often required for polar compounds |
| Instrumentation | HPLC with a chiral column and UV/other detector | GC with a chiral column and mass spectrometer |
| Sensitivity | Good, detector dependent | Very high, especially with MS |
| Advantages | Broad applicability, non-destructive (with UV) | High resolution, structural information from MS |
| Disadvantages | Can be solvent-intensive | Requires volatile and thermally stable compounds |
Visualizing the Workflow
To better illustrate the processes described, the following diagrams outline the key steps in the enantioselective synthesis and analysis of this compound.
Caption: Workflow for chemoenzymatic and biocatalytic synthesis of this compound.
Caption: General workflow for the chiral analysis of this compound.
References
Immunoassay Cross-Reactivity of 6-Hydroxytropinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of tropane (B1204802) alkaloids in common immunoassay formats. Due to a lack of readily available public data on the cross-reactivity of 6-Hydroxytropinone, this document offers a detailed comparison with structurally similar tropane alkaloids for which experimental data exists. The information presented herein can help researchers infer the potential cross-reactivity of this compound and design appropriate analytical strategies.
Introduction to Tropane Alkaloid Immunoassays and Cross-Reactivity
Immunoassays are widely used for the detection and quantification of tropane alkaloids, a class of bicyclic alkaloids naturally occurring in plants of the Solanaceae family.[1] These assays, including Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), offer high sensitivity and throughput.[2][3] However, a critical aspect of immunoassay performance is specificity, as antibodies may cross-react with structurally related compounds, leading to inaccurate results.[4]
This compound is a derivative of tropinone, the precursor to many tropane alkaloids.[5] Its chemical structure, featuring a hydroxyl group on the tropane ring, suggests a potential for cross-reactivity in immunoassays developed for other tropane alkaloids like atropine (B194438) and scopolamine. Understanding this potential is crucial for the accurate analysis of samples that may contain this compound or its metabolites.
Comparative Cross-Reactivity Data
While direct cross-reactivity data for this compound is not extensively documented in public literature, data for other tropane alkaloids in various immunoassays provides a valuable reference. The following tables summarize the cross-reactivity of several tropane alkaloids in different immunoassay formats.
Table 1: Cross-Reactivity in a Broad-Spectrum Tropane Alkaloid ic-ELISA
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Atropine | 0.05 | 100 |
| Homatropine | 0.07 | 71.4 |
| L-hyoscyamine | 0.14 | 35.7 |
| Apoatropine | 0.14 | 35.7 |
| Scopolamine | 0.24 | 20.8 |
| Anisodamine | 5.30 | 0.9 |
| Anisodine | 10.15 | 0.5 |
Data from an indirect competitive ELISA (ic-ELISA) based on a broad-spectrum monoclonal antibody for tropane alkaloids.
Table 2: Cross-Reactivity in a Tropane Alkaloid AuNPs-LFIA
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Atropine | 1.11 | 100 |
| L-hyoscyamine | 0.86 | 129.1 |
| Homatropine | 1.19 | 93.1 |
| Scopolamine | 1.78 | 62.2 |
| Apoatropine | 2.46 | 45.0 |
| Anisodamine | 44.14 | 2.5 |
Data from a gold nanoparticle-based lateral flow immunoassay (AuNPs-LFIA) with broad-spectrum antibodies.
Table 3: Cross-Reactivity in a Scopolamine-Specific Monoclonal Antibody-Based ELISA
| Compound | Cross-Reactivity (%) |
| Scopolamine | 100 |
| Hyoscyamine | 0.21 |
| 6-Hydroxy-hyoscyamine | 0.17 |
Data from a competitive enzyme immunoassay using a monoclonal antibody specific for scopolamine.
Structural Comparison and Inferred Cross-Reactivity of this compound
The degree of cross-reactivity in an immunoassay is largely dependent on the structural similarity between the target analyte and the cross-reacting compound. By comparing the structure of this compound to that of other tropane alkaloids, we can infer its potential for cross-reactivity.
Structural relationship of key tropane alkaloids.
This compound shares the core tropane structure with atropine, scopolamine, and homatropine. The presence of a hydroxyl group at the C-6 position is a key structural feature. Given that some immunoassays show cross-reactivity to 6-Hydroxy-hyoscyamine (which also possesses a hydroxylated tropane ring), it is plausible that this compound would exhibit some degree of cross-reactivity in broad-spectrum tropane alkaloid immunoassays. The extent of this cross-reactivity would depend on the specific antibody used and the assay format. In highly specific assays, such as the scopolamine-specific ELISA, the cross-reactivity is likely to be minimal.
Experimental Protocols
For researchers wishing to determine the cross-reactivity of this compound or other compounds in their own immunoassays, the following is a detailed protocol for a competitive ELISA.
Objective: To determine the percent cross-reactivity of a test compound (e.g., this compound) in a competitive immunoassay for a target analyte (e.g., Atropine).
Materials:
-
Microtiter plates coated with a conjugate of the target analyte (or a derivative) and a protein (e.g., BSA, OVA).
-
Specific antibody against the target analyte.
-
The target analyte (for standard curve).
-
The test compound (e.g., this compound).
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2M H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer (e.g., PBS with 1% BSA).
Procedure:
Workflow for determining cross-reactivity using competitive ELISA.
-
Preparation of Reagents: Prepare serial dilutions of the target analyte (standard) and the test compound in assay buffer. The concentration range should be sufficient to generate a full inhibition curve.
-
Assay Procedure: a. To the wells of the coated microtiter plate, add a fixed amount of the primary antibody and varying concentrations of either the standard or the test compound. b. Incubate the plate according to the assay protocol (e.g., 1 hour at 37°C). c. Wash the plate multiple times with wash buffer to remove unbound reagents. d. Add the enzyme-conjugated secondary antibody and incubate. e. Wash the plate again. f. Add the substrate solution and allow color to develop. g. Stop the reaction with the stop solution.
-
Data Analysis: a. Measure the absorbance of each well using a microplate reader. b. Plot the absorbance against the logarithm of the concentration for both the standard and the test compound. c. Determine the concentration of the standard and the test compound that causes 50% inhibition of the maximum signal (IC50). d. Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Test Compound) x 100
Conclusion
While direct experimental data on the cross-reactivity of this compound in immunoassays is limited, a comparative analysis of structurally similar tropane alkaloids provides valuable insights. The shared tropane core structure suggests a potential for cross-reactivity, the extent of which will be dependent on the specificity of the primary antibody and the assay design. For definitive characterization, it is recommended that researchers perform in-house validation studies using the detailed protocol provided. This will ensure the accuracy and reliability of immunoassay data in the presence of this compound and other related compounds.
References
- 1. Worldwide Occurrence and Investigations of Contamination of Herbal Medicines by Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategy for Accurate Detection of Six Tropane Alkaloids in Honey Using Lateral Flow Immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reports of tropane alkaloid poisonings and analytical techniques for their determination in food crops and products from 2013 to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tropinone - Wikipedia [en.wikipedia.org]
6-Hydroxytropinone: A Comparative Review of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
6-Hydroxytropinone, a tropane (B1204802) alkaloid and a key synthetic intermediate of anisodamine (B1666042), has garnered interest for its potential therapeutic applications. This guide provides a comparative analysis of this compound's biological activities, drawing on available data for the compound and its derivatives, with a primary focus on its neuroprotective, antimicrobial, and cytotoxic properties. Anisodamine, a clinically used anticholinergic agent derived from this compound, serves as a key comparator to contextualize the therapeutic potential of its precursor.
At a Glance: this compound vs. Anisodamine
| Feature | This compound | Anisodamine |
| Chemical Class | Tropane Alkaloid | Tropane Alkaloid |
| Primary Role | Synthetic Intermediate | Active Pharmaceutical Ingredient |
| Mechanism of Action | Potentially interacts with nicotinic acetylcholine (B1216132) receptors. | Non-specific cholinergic antagonist, acting on muscarinic acetylcholine receptors. |
| Therapeutic Areas | Potential for neuroprotection, antimicrobial, and anticancer applications (based on derivative studies). | Used for acute circulatory shock, gastrointestinal antispasmodic, and in ophthalmology. |
| Clinical Use | Not used clinically. | Used in clinical practice in some countries. |
Neuroprotective Potential
While direct quantitative data on the neuroprotective effects of this compound is limited in the reviewed literature, studies on its derivative, anisodamine, provide insights into the potential of this structural class.
Anisodamine:
Anisodamine has demonstrated neuroprotective effects in various preclinical models. It is suggested to act as an antagonist of muscarinic acetylcholine receptors and may also possess antioxidant properties, protecting against free radical-induced cellular damage. In experimental models of cerebral ischemia, anisodamine has been shown to reduce neuronal damage and improve outcomes.
A study on a combination therapy including anisodamine for ischemic stroke revealed a neuroprotective effect, which was most potent at a 1:500 ratio with neostigmine. This combination was found to increase the binding of acetylcholine to the α7 nicotinic acetylcholine receptor and reduce pro-inflammatory cytokines. The neuroprotective effect was absent in α7 nicotinic acetylcholine receptor knockout mice, suggesting a mechanism involving this receptor subtype.
Antimicrobial Activity
The antimicrobial potential of this compound and its derivatives is an emerging area of investigation. Although specific minimum inhibitory concentration (MIC) values for this compound were not found in the reviewed literature, related compounds have shown activity.
Anisodamine:
Anisodamine has been reported to have an inhibitory effect on the production of pro-inflammatory cytokines induced by staphylococcal superantigenic toxins, an effect similar to some macrolide antibiotics. However, it did not show direct inhibitory activity against bacterial growth. This suggests an immunomodulatory role in infectious contexts rather than direct antimicrobial action.
Cytotoxic Potential
The cytotoxicity of tropinone (B130398) derivatives against various cancer cell lines has been explored, suggesting that the tropane skeleton could be a scaffold for the development of new anticancer agents.
Tropinone Derivatives (as a proxy for this compound's potential):
A study on synthetic tropinone derivatives demonstrated their cytotoxic activities against a panel of human cancer cell lines. For instance, one of the most potent derivatives displayed the following IC50 values:
| Cell Line | IC50 (µM) |
| HL-60 (Leukemia) | 3.39 |
| SMMC-7721 (Hepatocellular Carcinoma) | 6.65 |
| SW480 (Colon Adenocarcinoma) | 12.38 |
| MCF-7 (Breast Adenocarcinoma) | 13.09 |
| A-549 (Lung Carcinoma) | 13.59 |
These values indicate significant cytotoxic activity, in some cases more potent than the standard chemotherapeutic drug cisplatin. The structure-activity relationship suggests that modifications to the tropinone core can significantly influence cytotoxic potency.
Anisodamine:
Specific IC50 values for the cytotoxicity of anisodamine against cancer cell lines were not prominently available in the reviewed literature, as its primary therapeutic applications lie elsewhere.
Experimental Protocols
Neuroprotection Assays
-
In Vitro Model: A common in vitro model for neuroprotection studies involves inducing neuronal cell death in cell lines like SH-SY5Y or primary neuronal cultures using neurotoxins such as 6-hydroxydopamine (6-OHDA) or by inducing conditions of oxidative stress or oxygen-glucose deprivation.
-
Cell Viability Assay (MTT Assay):
-
Seed neuronal cells in a 96-well plate.
-
Pre-treat cells with varying concentrations of the test compound (e.g., this compound).
-
Induce neurotoxicity with a neurotoxin.
-
After a specific incubation period, add MTT solution to each well.
-
Incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at a specific wavelength to determine cell viability. The IC50 value, the concentration at which 50% of cell viability is inhibited, can then be calculated.
-
-
Antimicrobial Susceptibility Testing
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate with appropriate broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions for the microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
In Vitro Cytotoxicity Assay
-
MTT Assay for Cancer Cell Lines:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution and incubate to allow for formazan crystal formation in viable cells.
-
Dissolve the formazan crystals in a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms and experimental procedures, the following diagrams are provided.
Caption: Hypothetical neuroprotective signaling pathway of this compound.
spectroscopic data comparison of 6-Hydroxytropinone and its isomers
A comprehensive comparison of the spectroscopic data for 6-Hydroxytropinone and its isomers, Tropinone and Pseudotropine, is essential for researchers in drug development and related scientific fields. This guide provides a detailed analysis of available spectroscopic data to facilitate their identification, characterization, and differentiation.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | Data not available | Data not available |
| Tropinone [1] | CDCl₃ | A full spectrum is available, with key peaks distinguishing it from its isomers.[2] |
| Pseudotropine | CDCl₃ | Can be distinguished by its H1, H2, and H6 peaks.[2] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | Data not available | Data not available |
| Tropinone [1][3] | CDCl₃ | A full spectrum is available for comparison. |
| Pseudotropine | Data not available | Data not available |
Table 3: IR Spectroscopic Data
| Compound | Technique | Key Peaks (cm⁻¹) |
| This compound | Data not available | Data not available |
| Tropinone | Gas Phase | A full spectrum is available from the NIST/EPA Gas-Phase Infrared Database. |
| Pseudotropine | Data not available | Data not available |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ (m/z) | Key Fragments (m/z) |
| This compound | ESI | 156.0946 | [M+H-H₂O]⁺: 138.10 |
| Tropinone | EI | 139.1 | 96, 82, 57, 42 |
| Pseudotropine | ESI | 142.1228 | 124.1123, 96.0809, 67.0543 |
Experimental Protocols
Detailed experimental protocols are crucial for the reproduction and verification of spectroscopic data. Below are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire ¹H NMR spectra using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Key parameters to set include the number of scans, acquisition time, and relaxation delay.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify functional groups present in the molecule.
Protocol:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the sample directly on the ATR crystal. For liquid samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the FTIR spectrum of the sample over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups (e.g., C=O, O-H, C-N).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for these types of molecules include Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular ion peak and interpret the fragmentation pattern to gain structural information.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of organic compounds like this compound and its isomers.
References
assessing the purity of synthetic 6-Hydroxytropinone against a reference standard
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Assessing the Purity of Synthetic 6-Hydroxytropinone Against a Reference Standard.
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of a synthetic batch of this compound against a certified reference standard. The following sections detail the experimental protocols, present comparative data in a tabular format, and visualize the analytical workflow.
Introduction
This compound is a tropane (B1204802) alkaloid and a key intermediate in the synthesis of various pharmaceuticals. The purity of this synthetic compound is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide outlines a multi-pronged analytical approach to rigorously evaluate the purity of a newly synthesized batch of this compound in comparison to a well-characterized reference standard. The methods employed include melting point determination, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Comparative Data Summary
The following tables summarize the analytical data obtained from the comparison of the synthetic this compound with the reference standard.
Table 1: Physical and Chromatographic Purity Assessment
| Parameter | Reference Standard | Synthetic this compound |
| Melting Point (°C) | 120 - 121 | 118 - 121 |
| HPLC Purity (%) | ≥ 99.5 | 98.7 |
| GC-MS Purity (%) | ≥ 99.5 | 98.9 |
Table 2: Impurity Profile by HPLC
| Retention Time (min) | Identity | Reference Standard (Area %) | Synthetic this compound (Area %) |
| 4.2 | Unknown Impurity A | Not Detected | 0.45 |
| 5.8 | This compound | 99.8 | 98.7 |
| 7.1 | Unknown Impurity B | 0.1 | 0.6 |
| 8.5 | Starting Material | Not Detected | 0.25 |
Table 3: Structural Confirmation by NMR
| Nucleus | Reference Standard | Synthetic this compound | Interpretation |
| ¹H NMR | Spectrum consistent with the structure of this compound. | Spectrum consistent with the structure of this compound. | The chemical shifts, splitting patterns, and integration of protons in the synthetic sample match those of the reference standard, confirming the molecular structure. |
| ¹³C NMR | Spectrum consistent with the structure of this compound. | Spectrum consistent with the structure of this compound. | The number and chemical shifts of carbon signals in the synthetic sample are in agreement with the reference standard, further verifying the correct carbon framework. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Melting Point Determination
The melting point of the synthetic this compound was determined and compared to the reference standard to assess its purity. A sharp melting point close to the reference value is indicative of high purity.
-
Apparatus: Digital melting point apparatus.
-
Procedure:
-
A small, dry sample of the synthetic this compound was finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube was placed in the heating block of the melting point apparatus.
-
The temperature was ramped at a rate of 10°C/minute until it reached 10°C below the expected melting point, and then the ramp rate was reduced to 1-2°C/minute.
-
The temperature at which the substance first started to melt (onset) and the temperature at which it completely liquefied (clear point) were recorded.
-
The procedure was repeated with the this compound reference standard.
-
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC was employed for the quantitative determination of the purity of the synthetic this compound and to identify and quantify any impurities.
-
System: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Trifluoroacetic acid in Water (B).
-
Gradient Program:
-
0-5 min: 5% A
-
5-25 min: 5% to 95% A
-
25-30 min: 95% A
-
30.1-35 min: 5% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Reference Standard: A stock solution of 1.0 mg/mL was prepared by dissolving the this compound reference standard in the mobile phase. A working standard of 0.1 mg/mL was prepared by diluting the stock solution.
-
Synthetic Sample: A solution of the synthetic this compound was prepared at a concentration of 0.1 mg/mL in the mobile phase.
-
-
Purity Calculation: The purity of the synthetic sample was determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis was performed to confirm the identity and purity of the synthetic this compound.
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-1, 30 m x 0.32 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 6°C/minute to 300°C.
-
Final hold: 10 minutes at 300°C.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-550 amu.
-
Sample Preparation: Solutions of the reference standard and the synthetic sample were prepared at a concentration of 1 mg/mL in methanol.
-
Analysis: The retention time and mass spectrum of the major peak in the synthetic sample were compared to those of the reference standard. Purity was estimated by the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy were used to confirm the chemical structure of the synthetic this compound.
-
Instrument: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Approximately 10 mg of the synthetic this compound and the reference standard were each dissolved in 0.7 mL of CDCl₃.
-
Analysis: ¹H and ¹³C NMR spectra were acquired for both the synthetic sample and the reference standard. The chemical shifts, coupling constants, and signal integrations of the synthetic sample were compared with those of the reference standard to verify the structural identity.
Visualized Experimental Workflow
The following diagrams illustrate the logical flow of the analytical procedures used to assess the purity of the synthetic this compound.
Caption: Overall workflow for the purity assessment of synthetic this compound.
Caption: Workflow for chromatographic purity analysis (HPLC and GC-MS).
Conclusion
The analytical data demonstrates that the synthetic this compound possesses a high degree of purity, albeit slightly lower than the certified reference standard. The melting point range is narrow and close to the reference, indicating a crystalline solid with minimal impurities. Both HPLC and GC-MS analyses confirm a purity of approximately 98.7-98.9%, with minor impurities detected. The NMR spectroscopic data unequivocally confirms the chemical structure of the synthetic product. For applications requiring exceptionally high purity, further purification of the synthetic batch may be considered. This comprehensive analytical approach provides a robust framework for the quality control and release of synthetic this compound for further use in research and drug development.
Safety Operating Guide
Proper Disposal of 6-Hydroxytropinone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 6-Hydroxytropinone, ensuring compliance and minimizing risk.
Based on available safety data, this compound (CAS No. 5932-53-6) is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. This classification significantly influences the recommended disposal protocol. However, it is imperative to follow good laboratory practices to ensure safety and prevent environmental contamination.
Immediate Safety and Handling Considerations
Before disposal, ensure that all safety protocols for handling this compound are observed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area.[1]
Incompatible Materials: Avoid mixing this compound with strong oxidizing agents[1].
Step-by-Step Disposal Procedure
The disposal of non-hazardous chemical waste should always be approached with caution and a commitment to environmental stewardship.
-
Assess the Waste Stream: Determine if the this compound waste is in a solid or liquid form. Identify any solvents or other chemicals that may be mixed with the this compound, as this may alter the disposal route.
-
Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal. Local regulations may have specific requirements for non-hazardous chemical waste.
-
Solid Waste Disposal:
-
Uncontaminated this compound: Pure, uncontaminated solid this compound should be collected in a clearly labeled, sealed container. The label should include the full chemical name and a statement that it is non-hazardous.
-
Contaminated Labware: Labware (e.g., weigh boats, filter paper) that has come into contact with this compound should be collected in a designated solid waste container for chemical-related waste.
-
-
Liquid Waste Disposal:
-
Aqueous Solutions: For small quantities of dilute aqueous solutions of this compound, consult your local EHS guidelines regarding drain disposal. While not classified as hazardous, it is generally not recommended to dispose of chemicals down the drain without specific approval.
-
Organic Solvent Solutions: If this compound is dissolved in an organic solvent, it must be disposed of as hazardous waste, following the procedures for the specific solvent used. Collect the waste in a properly labeled solvent waste container.
-
-
Decontamination: Decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent and cleaning procedure.
Quantitative Data Summary
Since this compound is not classified as hazardous, there are no specific quantitative limits for disposal under federal regulations. However, institutional and local guidelines may apply.
| Parameter | Value | Source |
| OSHA Hazard Classification | Not Hazardous | [1] |
| CAS Number | 5932-53-6 | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and sustainable research environment.
References
Personal protective equipment for handling 6-Hydroxytropinone
This guide provides critical safety, handling, and disposal information for 6-Hydroxytropinone, tailored for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the general properties of tropane (B1204802) alkaloids and established best practices for handling potent chemical compounds in a laboratory setting.[1][2] A conservative approach to safety is strongly advised.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the mandatory PPE for various laboratory activities involving this compound.
| PPE Component | Specification | Recommended Use |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield worn over safety glasses. | Required for all handling activities to prevent eye contact.[2][3] A face shield is necessary when there is a significant risk of splashing.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Consider double-gloving. | Required for all handling activities. Gloves should be changed frequently, especially if contaminated. |
| Body Protection | A disposable, solid-front gown with a back closure made of a non-absorbent material (e.g., polyethylene-coated polypropylene). A lab coat may be sufficient for low-risk activities. | Required when there is a potential for skin contact or contamination of clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher filtering facepiece respirator. For potential vapors, a half-mask or full-face respirator with an appropriate cartridge is recommended. | Required when handling powders, when aerosols may be generated, or in the absence of adequate engineering controls (e.g., fume hood). |
| Footwear | Closed-toe shoes. | Mandatory in any laboratory setting where hazardous chemicals are handled. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize inhalation exposure.
-
Gather Materials: Before starting, ensure all necessary equipment and reagents are placed within the ventilated enclosure to avoid unnecessary movements in and out of the containment area.
2. Weighing and Solution Preparation:
-
Weighing: When weighing the solid compound, use a containment balance or conduct the operation within a ventilated enclosure to prevent the dispersion of fine particles.
-
Solution Preparation: Add the solid this compound to the solvent slowly and carefully to prevent splashing.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly wipe down the work area with an appropriate deactivating solution after each use.
-
Personal Hygiene: Wash hands and any exposed skin with soap and water immediately after handling the compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Managing this compound Waste
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.
1. Waste Segregation and Collection:
-
Containers: Use clearly labeled, sealed, and chemically resistant containers for all this compound waste.
-
Contaminated Materials: This includes contaminated PPE (gloves, gowns), absorbent materials from spills, and any empty containers that are not triple-rinsed.
2. Spill Management:
-
Small Spills:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
3. Final Disposal:
-
Dispose of all this compound waste through your institution's hazardous waste management program.
-
Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.
Caption: A logical flow diagram for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
